molecular formula C4H2ClIS B3104832 3-Chloro-2-iodothiophene CAS No. 1502188-53-5

3-Chloro-2-iodothiophene

Cat. No.: B3104832
CAS No.: 1502188-53-5
M. Wt: 244.48 g/mol
InChI Key: VZKNBCJDVLLTCL-UHFFFAOYSA-N
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Description

3-Chloro-2-iodothiophene (CAS 1502188-53-5) is a high-value, dihalogenated heterocyclic building block with the molecular formula C₄H₂ClIS and a molecular weight of 244.48 g/mol . This compound is a cornerstone in modern organic synthesis, where dihalogenated thiophenes serve as versatile precursors for constructing complex molecular architectures . The presence of both chlorine and iodine atoms on the thiophene ring is key to its utility, as these halogens exhibit differential reactivity. This allows for sequential and regioselective functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the precise introduction of diverse substituents onto the thiophene core . The thiophene moiety itself is a privileged structure in medicinal chemistry and materials science. It often acts as a bioisostere for benzene rings, modulating the biological activity and physicochemical properties of pharmaceutical compounds . As such, this compound is an critical intermediate in the research and development of pharmaceuticals, agrochemicals, and advanced materials for organic electronics . This compound can be synthesized through multi-step routes involving pre-functionalized thiophene scaffolds, as well as through innovative cyclization pathways like the iodocyclization of 1-mercapto-3-yn-2-ol derivatives . Please handle with care and consult the Safety Data Sheet prior to use. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-iodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIS/c5-3-1-2-7-4(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKNBCJDVLLTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Regioselective Synthesis of Dihalogenated Thiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists. Scope: Regiocontrol strategies, mechanistic insights, and robust protocols for accessing difficult substitution patterns (3,4-, 2,3-, and mixed dihalides).

Executive Summary: The Regioselectivity Paradox

Thiophene presents a classic challenge in heterocyclic chemistry: the sulfur atom's strong electron-donating effect directs electrophilic aromatic substitution (EAS) overwhelmingly to the


-positions (C2/C5).[1] While synthesizing 2,5-dibromothiophene is trivial, accessing the 

-substituted isomers (3,4-dihalo) or specific mixed patterns (e.g., 2-bromo-3-iodo) requires bypassing this intrinsic electronic bias.[1]

This guide details three field-proven strategies to overcome these limitations:

  • The Subtractive Strategy: Exhaustive halogenation followed by regioselective reductive dehalogenation.

  • The Rearrangement Strategy: Thermodynamic equilibration via the "Halogen Dance" mechanism.

  • The Additive Strategy: Directed Ortho Metallation (DoM) and stepwise electrophilic trapping.

Mechanistic Foundations & Strategy Selection

Before selecting a protocol, one must understand the governing forces. Thiophene is


-excessive.[1][2] The C2 position is kinetically favored for electrophilic attack (

-attack).[1] However, the C3/C4 positions (

-positions) are often thermodynamically favored for lithiated species due to the stability of the resulting carbanion (away from the lone pair repulsion of sulfur).
Decision Matrix for Synthetic Route
Target IsomerPrimary ChallengeRecommended StrategyKey Reagents
2,5-Dihalo Over-halogenationElectrophilic Control NBS (2 eq), or

3,4-Dihalo C2/C5 ReactivitySubtractive

(excess)

Zn/AcOH reduction
2,3-Dihalo Mixed RegiochemistryDoM / Blocking 3-Bromothiophene

NBS (acid cat.)[1]
Mixed (2-I-5-Br) ChemoselectivityStepwise EAS

then

(controlled)

Visualization of Key Mechanisms

The "Halogen Dance" Mechanism

The halogen dance is a base-catalyzed rearrangement where a halogen atom migrates to a more thermodynamically stable position. This is critical for accessing 3,4-disubstituted thiophenes from 2,5-disubstituted precursors.[1]

HalogenDance Start 2,5-Dibromothiophene Step1 C3-Lithiation (Kinetic) Start->Step1 + LDA -78°C Step2 Br Migration (C2 to C3) Step1->Step2 Rearrangement Step3 C2-Lithio Intermediate Step2->Step3 Equilibrium Final 3,4-Dibromothiophene (Thermodynamic Product) Step3->Final + H2O/H+ Quench (After Isomerization)

Caption: Base-catalyzed halogen dance mechanism converting 2,5-isomers to thermodynamically stable 3,4-isomers.

Detailed Experimental Protocols

Protocol A: Synthesis of 3,4-Dibromothiophene (The Subtractive Method)

Rationale: Direct bromination of thiophene yields 2,5-dibromothiophene.[1] To get the 3,4-isomer, we must first occupy all positions and then selectively remove the reactive


-halogens.

Reactions:

  • Thiophene + 4

    
    
    
    
    
    2,3,4,5-Tetrabromothiophene
  • 2,3,4,5-Tetrabromothiophene + Zn/AcOH

    
     3,4-Dibromothiophene[3]
    

Step-by-Step Methodology:

  • Tetrabromination:

    • Charge a 3-neck flask with thiophene (1.0 eq) and chloroform (solvent).[1][4]

    • Add bromine (

      
      , 4.1 eq) dropwise at 0°C. Caution: Exothermic HBr evolution.
      
    • Heat to reflux for 4–6 hours to ensure complete conversion to the tetrabromide.

    • Workup: Wash with 10% NaOH (removes excess

      
      ), dry over 
      
      
      
      , and concentrate. Recrystallize from ethanol.
    • Checkpoint: Product should be a white solid (mp 114°C).

  • Regioselective Debromination:

    • Suspend 2,3,4,5-tetrabromothiophene (1.0 eq) in glacial acetic acid (AcOH) and water (3:1 ratio).

    • Heat the mixture to reflux (

      
      C).
      
    • Add Zinc dust (3.0 eq) in small portions over 1 hour.

      • Critical Control Point: The reaction rate depends on the Zn surface area. If the reaction is too vigorous, C3/C4 bromines may also be reduced. Monitor via GC-MS.[1]

    • Reflux for an additional 2 hours.

    • Steam Distillation: Switch the apparatus to distillation. The product, 3,4-dibromothiophene, will co-distill with water.

    • Isolation: Extract the distillate with DCM, dry, and distill under vacuum (bp ~210°C at atm, ~95°C at 15 mmHg).

Yield: 65–75% overall. Purity: >98% (Isomerically pure).

Protocol B: Synthesis of 2,3-Dibromothiophene (Acid-Catalyzed Rearrangement)

Rationale: Direct bromination of 3-bromothiophene usually gives a mixture of 2,3- and 2,4- isomers.[1] Using NBS with a strong acid catalyst directs the second bromine to the ortho position (C2) with high selectivity.

Step-by-Step Methodology:

  • Dissolve 3-bromothiophene (1.0 eq) in hexane (0.5 M concentration).

  • Add N-Bromosuccinimide (NBS, 1.05 eq).[1]

  • Add catalyst:

    
     (70% aq, 5 mol%) or 
    
    
    
    (catalytic).
    • Note: The acid protonates the NBS, making it a more potent electrophile and altering the transition state to favor the C2 position due to the "ipso" directing effect of the C3-bromine lone pairs.

  • Stir at room temperature for 24 hours.

  • Workup: Filter off succinimide. Wash filtrate with

    
    .
    
  • Purification: Vacuum distillation.

Yield: ~85–90%.[1][5][6]

Protocol C: Regioselective Synthesis of 2-Bromo-5-Iodothiophene

Rationale: This "mixed" dihalide is a prime scaffold for sequential cross-coupling (e.g., Sonogashira at C5-I followed by Suzuki at C2-Br).[1]

Step-by-Step Methodology:

  • Step 1: Monobromination (C2)

    • Dissolve thiophene in DMF.

    • Add NBS (1.0 eq) at 0°C in the dark.

    • Stir 2h. Pour into water, extract with ether. Distill to obtain 2-bromothiophene.[1]

  • Step 2: Monoiodination (C5)

    • Dissolve 2-bromothiophene (1.0 eq) in AcOH/Water (1:1).

    • Add

      
       (0.5 eq) and 
      
      
      
      (0.2 eq).
    • Mechanism:[7][8][9][10] The iodine/iodate mixture generates

      
      , a strong electrophile that attacks the open C5 position (activated by S, directed para to Br).
      
    • Heat to 50°C for 4 hours.

    • Workup: Quench with

      
       (removes excess 
      
      
      
      ). Extract with hexanes.
    • Purification: Recrystallization from EtOH or low-temp distillation (unstable to high heat).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polyhalogenation Excess reagent or high tempUse stoichiometric NBS at 0°C; add reagent dropwise.[1]
Isomer Mixtures (2,3 vs 2,4) Lack of regiocontrolSwitch to acid-catalyzed NBS (Protocol B) or use bulky protecting groups (e.g., TMS) at C2.
Incomplete Halogen Dance Quench too earlyEnsure equilibrium is reached (monitor by GC). Maintain -78°C strictly.
Low Yield in Zn Reduction Over-reduction to thiopheneReduce reaction time; reduce Zn equivalents; ensure reflux is gentle.

Workflow Visualization: 3,4-Dibromothiophene

SynthesisWorkflow Start Thiophene Bromination Bromination (Br2, CHCl3, Reflux) Start->Bromination Intermediate 2,3,4,5-Tetrabromothiophene (Solid, mp 114°C) Bromination->Intermediate Reduction Selective Reduction (Zn, AcOH, H2O, Reflux) Intermediate->Reduction Debromination at u03b1-positions Distillation Steam Distillation Reduction->Distillation Product 3,4-Dibromothiophene (>98% Purity) Distillation->Product

Caption: Robust "Subtractive" workflow for accessing the difficult 3,4-substitution pattern.

References

  • Regioselective Synthesis of Dihydrothiophenes and Thiophenes. PubMed. Available at: [Link]

  • Green Synthesis of Halogenated Thiophenes. PMC. Available at: [Link]

  • Synthesis of 3-Bromothiophene (Organic Syntheses). Organic Syntheses. Available at: [Link][1]

  • Directed Ortho Metalation: A Survival Guide. Baran Lab. Available at: [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Available at: [Link][1][11]

  • Preparation of 2,5-dibromo-3-hexylthiophene. Newcastle University Research. Available at: [Link]

Sources

Reactivity of C-I vs C-Cl Bonds in Thiophene Rings: A Guide to Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of thiophene-based pharmacophores and organic semiconductors, the ability to selectively manipulate specific sites is paramount.[1] The co-existence of carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds on a thiophene ring provides a powerful handle for orthogonal functionalization . This guide details the mechanistic divergence between these two bonds, enabling researchers to design sequential cross-coupling and metallation workflows with high fidelity.[1]

The core principle relies on the significant kinetic and thermodynamic gaps between the C-I and C-Cl bonds. By exploiting the lower bond dissociation energy (BDE) and faster oxidative addition rates of the C-I bond, chemists can exclusively functionalize the iodine position while preserving the chlorine handle for subsequent derivatization.

Part 1: Mechanistic Foundations[1]

Bond Dissociation Energy (BDE) & Kinetics

The selectivity between C-I and C-Cl bonds is rooted in their bond strengths. In thiophene systems, the C-I bond is significantly weaker and longer than the C-Cl bond, making it the kinetically favored site for both oxidative addition (with Pd/Ni) and lithium-halogen exchange.[1]

ParameterC-I Bond (Thiophene)C-Cl Bond (Thiophene)Implications for Reactivity
Approx. BDE ~65 kcal/mol~95 kcal/molC-I breaks readily; C-Cl requires activation.[1]
Bond Length ~2.09 Å~1.70 ÅLonger C-I bond is more accessible to metal insertion.
Pd(0) Oxidative Addition Fast (

high)
Slow (

low)
I reacts at RT; Cl often requires heat/bulky ligands.
Li-Halogen Exchange Diffusion ControlledSlow / Temperature DependentI exchanges at -78°C; Cl is stable at -78°C.
The "Thiophene Effect" in Catalysis

Unlike benzene, thiophene is a


-excessive heterocycle.[1] The electron-rich nature of the ring generally accelerates oxidative addition compared to phenyl halides. However, the sulfur atom presents a dual challenge/opportunity:
  • Coordination: Sulfur can coordinate to soft metals (Pd, Pt), potentially displacing labile ligands or poisoning the catalyst if the metal loading is too low.[1]

  • Electronic Activation: The electron donation from sulfur stabilizes the cationic character of the Pd(II) intermediate during the oxidative addition transition state.

Reaction Coordinate Diagram

The following diagram illustrates the kinetic preference for C-I activation. The activation energy (


) for inserting Palladium into the C-I bond is significantly lower than for the C-Cl bond.

ReactionCoordinate Figure 1: Kinetic Divergence of Oxidative Addition (C-I vs C-Cl) Start Reactants (Thiophene-Cl-I + Pd(0)) TS_I TS (C-I Insertion) Low Ea Start->TS_I Fast (< RT) TS_Cl TS (C-Cl Insertion) High Ea Start->TS_Cl Slow (> 60°C) Int_I Intermediate (LnP-Pd(II)-I) TS_I->Int_I Int_Cl Intermediate (LnP-Pd(II)-Cl) TS_Cl->Int_Cl

[2][3]

Part 2: Chemoselectivity in Catalysis (The "Iodine-First" Rule)

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira), the C-I bond reacts exclusively in the presence of C-Cl under standard conditions.[1] This allows for the synthesis of complex scaffolds where the chlorine atom serves as a "latent" functional group.

Strategic Workflow

The standard workflow for handling a mixed-halogen thiophene (e.g., 2-chloro-5-iodothiophene) involves two distinct steps.

SequentialWorkflow Figure 2: Sequential Functionalization Workflow Substrate Starting Material 2-Chloro-5-iodothiophene Step1 Step 1: Chemoselective Coupling (Reacts at C-I) Substrate->Step1 Pd(PPh3)4, RT Boronic Acid A Intermediate Intermediate Product 2-Chloro-5-arylthiophene Step1->Intermediate Step2 Step 2: Activation of C-Cl (Reacts at C-Cl) Intermediate->Step2 Pd(OAc)2/SPhos, 80°C Boronic Acid B Final Final Product 2,5-Diarylthiophene Step2->Final

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Couple a phenyl group to the C5-position (Iodine) of 2-chloro-5-iodothiophene without affecting the C2-Chlorine.

Reagents:

  • Substrate: 2-Chloro-5-iodothiophene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (1-3 mol%) — Note: A "standard" catalyst is sufficient for I, but too weak for Cl at low temps.
    
  • Base:

    
     (2.0 equiv, 2M aqueous)[1]
    
  • Solvent: DME or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction flask with the solvent mixture and sparge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling (Glaser type) or catalyst oxidation.

  • Loading: Add 2-chloro-5-iodothiophene, Phenylboronic acid, and Base under a counter-flow of Argon.

  • Catalyst Addition: Add

    
     last.
    
  • Reaction: Stir at Room Temperature (20-25°C) or mild heating (40°C).

    • Scientific Rationale: At this temperature, the Pd(0) undergoes oxidative addition into the weak C-I bond (

      
       is overcome) but lacks the thermal energy to insert into the strong C-Cl bond.
      
  • Monitoring: Monitor via TLC or HPLC. The starting material should disappear, yielding the mono-coupled product.[1] If C-Cl coupling is observed (rare at RT), lower the temperature.

  • Workup: Standard aqueous extraction.

Part 3: Metallation & Exchange (Lithium-Halogen Exchange)

Lithium-halogen exchange offers a complementary pathway to Pd-catalysis. The rate of exchange follows the order I > Br > Cl.[2][3]

Kinetic Control at Low Temperature

At -78°C, n-Butyllithium (n-BuLi) will exchange with the Iodine atom almost instantaneously (diffusion controlled). The C-Cl bond is kinetically inert to exchange under these conditions, provided the temperature is maintained.

Key Reaction:



Experimental Protocol: Orthogonal Lithiation

Objective: Convert C5-I to a formyl group (using DMF) while retaining C2-Cl.

Reagents:

  • Substrate: 2-Chloro-5-iodothiophene[1]

  • Reagent: n-Butyllithium (1.05 equiv, titrated)[1]

  • Electrophile: DMF (Dimethylformamide) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone bath) under

    
     atmosphere.
    
  • Dissolution: Dissolve the substrate in anhydrous THF.

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Critical Control: The internal temperature must not rise above -70°C. Higher temperatures may induce "scrambling" or attack on the C-Cl bond.

  • Aging: Stir for 15-30 minutes at -78°C. The Lithium-Iodine exchange is complete.

  • Quench: Add neat DMF dropwise. Stir for 30 minutes, allowing the mixture to warm to 0°C.

  • Hydrolysis: Quench with saturated

    
    .
    
  • Result: The product is 5-chlorothiophene-2-carbaldehyde. The Chlorine remains intact for future steps.

Part 4: Troubleshooting & Optimization

IssueCauseSolution
Loss of Selectivity (Cl reacts) Temperature too high or Ligand too active.Perform reaction at RT. Use simple phosphines (

) rather than Buchwald ligands (SPhos, XPhos) for the first step.
Homocoupling (Ar-Ar) Oxygen presence or excess Boronic acid.Rigorous degassing.[1] Slow addition of Boronic acid.[1]
Catalyst Deactivation Sulfur poisoning (Thiophene effect).Increase catalyst loading (to 5 mol%). Ensure Pd source is fresh.
Incomplete Li-Exchange Moisture in THF or degraded n-BuLi.Titrate n-BuLi before use.[1] Distill THF over Sodium/Benzophenone.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Bao, M., et al. (2018).[1] Chemoselective Suzuki-Miyaura Cross-Coupling of Chlorinated Bromothiophenes. Asian Journal of Organic Chemistry. (Demonstrates the general principle of Halogen hierarchy).

  • Reich, H. J. (2012).[1] Role of Organolithium Aggregates and Mixed Aggregates in Lithium-Halogen Exchange. Journal of Organic Chemistry. Link

  • Schröter, S., Stock, C., & Bach, T. (2005).[1] Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles.[1] Tetrahedron, 61(9), 2245-2267.[1] (Authoritative review on heterocycle halogen selectivity).

Sources

A Senior Application Scientist's In-depth Guide to the Safe Handling of 3-Chloro-2-iodothiophene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Contextualizing the Chemistry and Risks

In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. 3-Chloro-2-iodothiophene, a member of this vital class of reagents, offers a unique reactivity profile. The differential reactivity of the C-I and C-Cl bonds allows for selective, sequential cross-coupling reactions, such as Suzuki or Stille couplings, making it a valuable intermediate for constructing complex molecular architectures. However, its utility is matched by a significant hazard profile that demands a rigorous and scientifically grounded approach to safety.

This guide is structured to move beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide you, the research professional, with the causal logic behind safety protocols. By understanding why each precaution is necessary, you can cultivate a self-validating system of safety in your laboratory, ensuring both the integrity of your research and the well-being of your team.

Hazard Identification and Proactive Risk Mitigation

The toxicological properties of this compound have not been exhaustively investigated. Therefore, a conservative approach is warranted, treating it as a substance with significant potential for harm based on data from analogous structures like 2-iodothiophene and 3-chlorothiophene.[1][2]

Health Hazard Profile

The primary routes of exposure are inhalation, skin contact, and ingestion. The anticipated health effects are:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] The presence of iodine and chlorine on the thiophene ring suggests that it can cause significant systemic toxicity.

  • Skin and Eye Irritation/Corrosion: It is expected to cause skin irritation and serious eye irritation or damage.[1][2][3] Halogenated organic compounds can be defatting to the skin, leading to dermatitis with prolonged contact, and can cause severe damage to corneal tissue.

  • Respiratory Irritation: Vapors are likely to cause respiratory irritation.[3] Inhalation should be scrupulously avoided.

  • Sensitization: There is a potential for allergic skin reactions (sensitization) upon repeated contact.[1][3]

Physicochemical Hazards
  • Reactivity: The compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these materials could lead to vigorous, exothermic reactions.

  • Hazardous Decomposition: Thermal decomposition may release highly toxic and corrosive fumes, including hydrogen chloride, hydrogen iodide, and sulfur oxides.[4]

Foundational Safety Infrastructure: Engineering Controls & PPE

Reliance on Personal Protective Equipment (PPE) alone is insufficient. A robust safety posture begins with engineering controls designed to minimize exposure at the source.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All manipulations of this compound, from weighing to reaction setup and workup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is non-negotiable. The rationale is to contain and exhaust any vapors, preventing inhalation, which is a primary exposure risk.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: An operational safety shower and eyewash station must be located within a 10-second travel distance from the workstation. Regular testing of this equipment is critical to ensure its readiness.

Personal Protective Equipment (PPE): The Last Line of Defense
  • Hand Protection: Wear nitrile or neoprene gloves. Given that breakthrough times can vary, it is best practice to double-glove. If direct contact occurs, change gloves immediately after washing the affected area. The causality here is to prevent dermal absorption, which is a significant toxicity route.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. For operations with a higher splash risk, such as transfers of larger quantities, a full-face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to protect underlying clothing and skin.

  • Respiratory Protection: For standard operations within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a full-face respirator with an organic vapor/acid gas cartridge is necessary.

Protocols for Safe Handling, Storage, and Disposal

Prudent Handling and Use
  • Inert Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[3] This is crucial to prevent gradual decomposition, which may be accelerated by moisture and air.

  • Controlled Dispensing: Use syringes or cannulas for transferring the liquid to minimize exposure to air and prevent spills. Avoid pouring from the bottle.

  • Static Electricity: When transferring larger volumes, ensure that both the source and receiving containers are grounded and bonded to prevent static discharge, which could ignite flammable vapors.

Storage with Chemical Logic
  • Conditions: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area, refrigerated at 2-8°C.[3][5] The container should be kept in a secondary containment tray.

  • Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.

Responsible Waste Disposal
  • Classification: this compound and any materials contaminated with it (e.g., gloves, pipette tips, silica gel) must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Halogenated organic waste should be segregated from non-halogenated waste streams.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local and national regulations. Do not pour this chemical down the drain.

Data Summary: Physicochemical Properties

PropertyValueSource
CAS Number 1502188-53-5[3]
Molecular Formula C₄H₂ClIS[3]
Molecular Weight 244.47 g/mol [3]
Appearance Not specified (likely a liquid)
Storage Temperature 2-8°C, under inert atmosphere, in the dark[3]

Experimental Protocol: Stille Cross-Coupling Reaction

This section provides a detailed, step-by-step methodology for a representative Stille cross-coupling reaction. The safety precautions are integrated directly into the workflow, demonstrating a self-validating system of operation.

Reaction: Coupling of this compound with (Tributylstannyl)benzene.

Pre-Reaction Setup and Reagent Preparation
  • Fume Hood Preparation: Ensure the fume hood sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals. Place absorbent pads on the work surface.

  • Glassware: All glassware (Schlenk flask, syringes, needles) must be oven-dried and cooled under a stream of argon or nitrogen to ensure anhydrous conditions. This prevents quenching of the catalyst and reagents.

  • Inert Atmosphere: Assemble the reaction apparatus in the fume hood and purge the system with argon for 10-15 minutes. Maintain a positive pressure of argon throughout the experiment.

  • Reagent Preparation: Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄) and ligand (if needed) in degassed solvent inside a glovebox or under inert atmosphere.

Reaction Execution
  • Solvent Addition: To the flame-dried Schlenk flask under argon, add freshly distilled and degassed toluene (e.g., 10 mL) via syringe.

  • Reagent Addition (Substrates):

    • Add this compound (1.0 eq) to the flask via syringe.

    • Add (Tributylstannyl)benzene (1.1 eq) via syringe. The organotin reagent is highly toxic and must be handled with extreme care.[6]

  • Catalyst Addition: Add the palladium catalyst solution (e.g., 2 mol%) to the reaction mixture via syringe. The solution may change color, indicating the start of the catalytic cycle.

  • Heating and Monitoring:

    • Immerse the flask in a pre-heated oil bath set to the desired temperature (e.g., 90-110°C).[7]

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots using a syringe under a positive flow of argon.

  • Reaction Quench: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding an aqueous solution of potassium fluoride (KF). This helps to precipitate the tin byproducts, which are toxic and difficult to remove otherwise.[6]

Workup and Purification
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Crucially, ensure the rotary evaporator is placed within the fume hood.

  • Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

Visualized Workflow: Stille Coupling Safety Protocol

Stille_Coupling_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase (All steps in Fume Hood) cluster_workup Workup & Purification Phase prep_hood 1. Prepare Fume Hood (Sash at correct height, absorbent pads) prep_glass 2. Oven-Dry Glassware (Cool under Argon) prep_hood->prep_glass prep_inert 3. Purge Apparatus (Maintain positive Argon pressure) prep_glass->prep_inert add_solvent 4. Add Degassed Solvent prep_inert->add_solvent add_reagents 5. Add Reagents via Syringe (this compound & Organostannane) add_solvent->add_reagents add_catalyst 6. Add Pd Catalyst add_reagents->add_catalyst note1 Critical: Organotin is highly toxic. Use double gloves. add_reagents->note1 heat_monitor 7. Heat and Monitor (TLC/GC-MS) add_catalyst->heat_monitor quench 8. Cool and Quench (Aqueous KF solution) heat_monitor->quench extract 9. Extraction (Water, Brine) quench->extract note2 Critical: KF precipitates toxic tin byproducts. quench->note2 concentrate 10. Concentrate (Rotovap in Fume Hood) extract->concentrate purify 11. Column Chromatography concentrate->purify waste 12. Dispose of Waste (Segregate Halogenated/Tin Waste) purify->waste

Caption: Workflow for a safe Stille cross-coupling reaction.

Emergency Response Protocols

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.[4]

  • Spill: Evacuate the immediate area. If the spill is large or ventilation is inadequate, evacuate the entire lab and contact emergency services. For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.

References

  • Google Patents. (2012). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved February 7, 2026, from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Iodothiophene. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Chlorothiophene. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved February 7, 2026, from [Link]

  • Myers, A. (n.d.). The Stille Reaction - Chem 115. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of P005091. Retrieved February 7, 2026, from [Link]

  • SciELO Brasil. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved February 7, 2026, from [Link]

  • Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction. Retrieved February 7, 2026, from [Link]

  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved February 7, 2026, from [Link]

Sources

The Advent and Ascendance of a Versatile Heterocycle: A Technical Guide to 3-Chloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 3-Chloro-2-iodothiophene, a dihalogenated heterocyclic building block of significant importance in modern organic synthesis. From its theoretical underpinnings to its practical applications, we will navigate the discovery, synthesis, and strategic utility of this compound, offering insights for its effective incorporation into research and development pipelines.

I. Genesis of a Strategic Building Block: Discovery and Historical Context

The precise moment of the first synthesis of this compound is not prominently documented in a singular "discovery" paper. Instead, its emergence is rooted in the broader, systematic exploration of thiophene chemistry, a field significantly advanced by the pioneering work of Salo Gronowitz and his contemporaries. Their extensive studies on the metalation and halogenation of thiophene derivatives throughout the mid-20th century laid the essential groundwork for the preparation of a vast array of specifically substituted thiophenes.

The development of regioselective methods for the functionalization of the thiophene ring was a critical step. Early methods for preparing halothiophenes often resulted in mixtures of isomers, which were challenging to separate and utilize effectively. The advent of directed metalation, particularly lithiation, provided a powerful tool to overcome this challenge. It is within this context of advancing synthetic methodology that the preparation of unsymmetrically dihalogenated thiophenes like this compound became a practical reality. The most logical and widely adopted route to this compound—the regioselective lithiation of 3-chlorothiophene at the 2-position followed by quenching with an iodine source—is a direct descendant of this foundational research.

II. The Cornerstone of Synthesis: The Metalation-Halogenation Approach

The most reliable and regiocontrolled synthesis of this compound hinges on the directed ortho-metalation of 3-chlorothiophene. This method offers high yields and excellent regioselectivity, making it the preferred route for accessing this valuable building block.[1]

A. Causality of Experimental Choices

The success of this synthesis is predicated on a few key principles:

  • Directing Group: The chlorine atom at the 3-position of the thiophene ring acts as a weak directing group for lithiation at the adjacent C2 position. While halogens are typically deactivating, the inductive effect of the chlorine atom, combined with the ability of the sulfur atom to stabilize an adjacent carbanion, favors deprotonation at the C2 position by a strong base like n-butyllithium (n-BuLi).

  • Kinetic Control: The reaction is performed at low temperatures (typically -78 °C) to ensure kinetic control. This prevents scrambling of the lithium intermediate and minimizes side reactions.

  • Electrophilic Quench: The resulting 2-lithio-3-chlorothiophene intermediate is a potent nucleophile that readily reacts with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired this compound.

B. Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Reaction Scheme:

G cluster_0 Synthesis of this compound 3-Chlorothiophene Intermediate [2-Lithio-3-chlorothiophene] 3-Chlorothiophene->Intermediate Lithiation n-BuLi n-BuLi THF, -78 °C This compound Intermediate->this compound Iodination Iodine I₂

A representative synthetic workflow.

Materials and Reagents:

Reagent/MaterialPuritySupplierNotes
3-Chlorothiophene>98%Standard chemical supplier
n-Butyllithium (n-BuLi)2.5 M in hexanesStandard chemical supplierHandle under inert atmosphere
Iodine (I₂)>99.8%Standard chemical supplier
Anhydrous Tetrahydrofuran (THF)<50 ppm H₂OSolvent purification system
Diethyl etherAnhydrousSolvent purification systemFor workup
Saturated aq. Sodium thiosulfatePrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateStandard chemical supplier

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-chlorothiophene (1.0 eq) and anhydrous THF (approx. 0.2 M solution).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at -78 °C for 1 hour.

  • Iodination: A solution of iodine (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition. The reaction is stirred for an additional 1-2 hours at -78 °C.

  • Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous sodium thiosulfate solution to consume excess iodine. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x volume of aqueous layer). The combined organic layers are washed with saturated aqueous sodium thiosulfate, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

III. The Power of Dichotomy: Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents.[1] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it more susceptible to oxidative addition in metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position while leaving the 3-position chlorinated for subsequent transformations.

A. Regioselective Cross-Coupling Reactions

This differential reactivity is expertly exploited in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents R-B(OR)₂ Pd catalyst, Base start->suzuki_reagents stille_reagents R-Sn(Alkyl)₃ Pd catalyst start->stille_reagents sonogashira_reagents R-C≡CH Pd/Cu catalyst, Base start->sonogashira_reagents suzuki_product 3-Chloro-2-R-thiophene suzuki_reagents->suzuki_product stille_product 3-Chloro-2-R-thiophene stille_reagents->stille_product sonogashira_product 3-Chloro-2-(alkynyl)-thiophene sonogashira_reagents->sonogashira_product

Selective functionalization at the C2 position.

This regioselective functionalization allows for the stepwise and controlled construction of complex molecular architectures on the thiophene scaffold. The remaining chlorine atom at the 3-position can then be targeted in a subsequent cross-coupling reaction under more forcing conditions, or it can be left as a stable substituent to modulate the electronic properties of the final molecule.

B. Applications in Drug Discovery and Materials Science

The thiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, often serving as a bioisostere for a benzene ring.[1] The ability to precisely introduce substituents at the 2- and 3-positions of the thiophene ring using this compound as a starting material is invaluable for structure-activity relationship (SAR) studies in drug discovery programs.

In materials science, substituted thiophenes are the building blocks for a wide range of organic electronic materials, including conducting polymers and organic photovoltaics. The defined substitution pattern offered by this compound allows for the synthesis of well-defined oligomers and polymers with tailored electronic and photophysical properties.

IV. Physical and Spectroscopic Data

PropertyValue
Molecular Formula C₄H₂ClIS
Molecular Weight 244.48 g/mol
CAS Number 1502188-53-5
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available, typically purified by vacuum distillation
Density Not readily available

Note: Due to its nature as a synthetic intermediate, extensive physical property data is not always publicly available.

V. Conclusion

This compound stands as a testament to the power of synthetic methodology in enabling scientific discovery. While its initial synthesis may not be attributable to a single eureka moment, its development represents a significant step forward in the controlled construction of complex heterocyclic systems. For researchers in drug development and materials science, a thorough understanding of the synthesis and reactivity of this versatile building block is essential for the rational design and efficient synthesis of next-generation functional molecules.

VI. References

  • Gronowitz, S. (1976). On the grignard reaction of 2-bromo-3-iodo- and 3-bromo-2-chlorothiophene. Journal of Heterocyclic Chemistry, 13(5), 1093-1094.

Sources

Technical Guide: Mass Spectrometry Analysis of 3-Chloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-iodothiophene (CAS: 59337-92-7 / 3437-95-4 analog context) is a critical halogenated heterocyclic building block, widely utilized in the synthesis of conducting polymers (e.g., polythiophenes) and pharmaceutical intermediates via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).[1]

Accurate mass spectrometry (MS) analysis of this compound is challenging due to the competing fragmentation pathways of its two distinct halogens (Cl, I) and the potential for photo-degradation. This guide provides a definitive protocol for the characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1] It focuses on differentiating the molecular ion via isotopic abundance and mapping the specific loss of the iodine radical as a primary diagnostic event.

Molecular Profile & Isotopic Signature[2]

Before initiating analysis, the analyst must understand the theoretical isotopic distribution. The presence of Chlorine (


 / 

) and Sulfur (

/

) creates a distinct "fingerprint" that validates the identity of the molecular ion. Iodine (

) is monoisotopic and does not contribute to peak splitting, but significantly increases the mass defect.
Table 1: Physicochemical & Mass Properties[1]
PropertyValueNotes
Formula

Heterocyclic core
Nominal Mass 244 DaBased on most abundant isotopes
Exact Mass 243.8583 DaUseful for High-Res MS (TOF/Orbitrap)
Boiling Point ~210°C (atm) / 75°C (14 mmHg)Requires high-temp GC program
Stability Light SensitiveStore in amber vials; analyze promptly
Isotopic Abundance Calculation (Low-Res MS)

The molecular ion cluster (


) will exhibit a characteristic 3:1 intensity ratio between 

244 and 246 due to Chlorine.
Ionm/zCompositionRelative Abundance (Approx)Diagnostic Utility
M 244

100% Base Molecular Ion
M+1 245

contribution
~5.2%Carbon count validation
M+2 246

~36% Confirmation of Chlorine
M+2 246

contribution
~4.5%Overlaps with

peak

Analyst Note: The M+2 peak is slightly elevated (approx 40% total) compared to a pure chloro-alkane due to the concurrent contribution of


 (4.4%) alongside 

(32%).

Instrumentation & Method Development

Due to the compound's volatility and lack of polar functional groups, GC-MS (EI) is the gold standard. LC-MS is generally unsuitable unless using APPI (Atmospheric Pressure Photoionization), as the molecule does not protonate well in ESI.[1]

Experimental Protocol: GC-MS Parameters

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1]

  • Concentration: 100 µg/mL (ppm).[1] High concentrations can saturate the detector due to the high ionization cross-section of Iodine.

  • Vial: Amber glass (mandatory to prevent photolytic de-iodination).[1]

2. Inlet Parameters:

  • Mode: Split (Ratio 20:1 to 50:1).[1]

  • Temperature: 250°C.[1]

  • Liner: Deactivated split liner with glass wool (traps non-volatiles).

3. Column Strategy:

  • Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms).[1]

  • Dimensions: 30m

    
     0.25mm 
    
    
    
    0.25µm.[1]
  • Rationale: Non-polar stationary phases provide excellent resolution based on boiling point and halogen polarizability.[1]

4. Temperature Program:

  • Initial: 60°C (Hold 1 min) - Ensures solvent focusing.

  • Ramp: 20°C/min to 280°C.

  • Hold: 3 min at 280°C.

  • Total Run Time: ~15 minutes. This compound typically elutes between 180°C and 200°C.[1]

5. Mass Spectrometer (EI Source):

  • Ionization Energy: 70 eV (Standard).[1][2]

  • Source Temp: 230°C.

  • Transfer Line: 280°C.[1]

  • Scan Range: m/z 35 – 300.[1]

Fragmentation Mechanics (The "Why")

The fragmentation of this compound is driven by bond dissociation energy (BDE).[1] The C-I bond is significantly weaker (~65 kcal/mol) than the C-Cl bond (~95 kcal/mol) or the C-S bonds of the ring.

Primary Pathway: Homolytic C-I Cleavage

Upon electron impact, the radical cation (


) immediately ejects the Iodine radical (

, mass 127). This is the dominant pathway, often making the

ion the Base Peak (100% relative abundance) rather than the molecular ion.
Secondary Pathway: Ring Degradation

The resulting cation (3-chlorothiophenium, m/z 117) is relatively stable but can further fragment by losing the Chlorine atom or degrading the thiophene ring (loss of


 or 

).
Visualization: Fragmentation Pathway

The following diagram illustrates the logical decay of the molecule inside the ion source.

Fragmentation M Molecular Ion (M+) m/z 244 (100%), 246 (36%) [C4H2ClIS]+. Frag1 [M - I]+ m/z 117 (100%), 119 (33%) 3-Chlorothiophenium Ion M->Frag1 - I• (127 Da) (Dominant, Weak C-I Bond) Frag2 [M - Cl]+ m/z 209 (Minor Pathway) M->Frag2 - Cl• (35 Da) (Rare, Stronger C-Cl Bond) Frag3 [C4H2S]+. m/z 82 Thiophene Radical Cation Frag1->Frag3 - Cl• (Secondary Loss) Frag4 [CHS]+ m/z 45 Thioformyl Ion Frag3->Frag4 - C3H (Ring Fracture) Frag5 [C3H3]+ m/z 39 Cyclopropenyl Cation Frag3->Frag5 - CS (Ring Fracture)

Figure 1: EI-MS Fragmentation Tree for this compound showing the dominance of Iodine loss.[1][3]

Impurity Profiling & Quality Control

In a drug development context, purity is paramount.[1] The synthesis of this compound often involves the iodination of 3-chlorothiophene.[1] Common impurities include:

Impuritym/z SignatureOrigin
3-Chlorothiophene 118 (

), 120
Starting material (Incomplete reaction)
2,5-Diiodo-3-chlorothiophene 370 (

)
Over-iodination
2-Iodothiophene 210 (

)
Impurity in starting material
De-iodinated artifact 118 (

)
Photolytic degradation in the vial

Self-Validating Check: If you observe a peak at m/z 127 (atomic Iodine cation


), check your injector temperature.[1] Excessive heat (>280°C) can cause thermal degradation of the C-I bond before ionization, leading to elevated background noise.

References

  • NIST Mass Spectrometry Data Center. (2023).[1][4] Mass Spectrum of Thiophene, 2-iodo- (Analogous fragmentation). National Institute of Standards and Technology.[1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound. Merck KGaA.[1]

  • Sparkman, O. D. (2000).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Standard text for halogen isotopic patterns).

  • PubChem Database. (2024).[1] Compound Summary: this compound.[1] National Center for Biotechnology Information.[1]

  • Reactions of Halogenated Thiophenes. (2015). Journal of Heterocyclic Chemistry. (Context on C-I bond lability in cross-coupling).

Sources

Methodological & Application

Application Notes and Protocols: Strategic Suzuki Cross-Coupling of 3-Chloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 3-chloro-2-iodothiophene, a dihalogenated heterocyclic building block of significant value in synthetic chemistry. We will dissect the mechanistic principles governing the reaction's high regioselectivity, present a detailed and field-proven experimental protocol, and discuss the critical parameters that influence reaction success. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.

Introduction: The Strategic Value of Dihalogenated Thiophenes

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[1][2][3] Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[4] Within this context, thiophene-containing molecules are of paramount importance, serving as critical scaffolds in numerous FDA-approved drugs and high-performance organic electronic materials.[2][5][6] The thiophene ring often acts as a bioisostere for benzene, modulating the physicochemical and biological properties of active compounds.[5]

This compound emerges as a particularly strategic building block.[5] The presence of two different halogen atoms on the thiophene core allows for sequential, regioselective functionalization. This differential reactivity is the cornerstone of its synthetic utility, enabling chemists to introduce distinct molecular fragments in a controlled, stepwise manner. The key to this strategy lies in the disparate reactivity of the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions.[1]

Mechanistic Insight: The Basis of Regioselectivity

The predictable selectivity of the Suzuki coupling with this compound is governed by the fundamental steps of the palladium catalytic cycle. The generally accepted mechanism proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][7][8]

  • Oxidative Addition: A low-valent Palladium(0) complex initiates the cycle by inserting into the carbon-halogen bond of the electrophile. This is typically the rate-determining step. The reactivity order for halogens in this step is I > Br > OTf >> Cl.[1] This significant difference in reactivity is due to the lower bond dissociation energy of the C–I bond compared to the C–Cl bond, making it far more susceptible to cleavage by the palladium catalyst.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Palladium(II) center, displacing the halide.[8]

  • Reductive Elimination: The two organic moieties on the Palladium(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

This differential reactivity ensures that the Suzuki coupling occurs exclusively at the C2 position (C-I bond) under standard conditions, leaving the C-Cl bond at the C3 position intact for subsequent transformations.

Suzuki_Cycle General Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Selective_Coupling Selective Suzuki Coupling of this compound cluster_product Product Reactant1 <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/2jY3o0c.png"/>TD>TR><TR><TD>3-Chloro-2-iodothiopheneTD>TR>TABLE> Conditions Pd Catalyst Base, Solvent Heat Reactant2 <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>Ar-B(OH)₂TD>TR><TR><TD>Arylboronic AcidTD>TR>TABLE> Product <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/s8L5t6f.png"/>TD>TR><TR><TD>3-Chloro-2-arylthiopheneTD>TR>TABLE> Conditions->Product

Caption: Selective coupling at the C-I bond.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.

Materials & Equipment:

  • Reactants: this compound, Arylboronic Acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvents: Toluene and Water (HPLC grade or better)

  • Equipment: Schlenk flask or round-bottom flask with a reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas line, standard glassware for workup and purification.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Under a positive flow of inert gas (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq., 3 mol%).

  • Solvent Addition: Add the solvent system, typically a mixture such as toluene and water (e.g., a 4:1 ratio by volume). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1–0.2 M concentration with respect to the limiting reagent).

  • Degassing: Seal the flask and thoroughly degas the mixture. This is critical to prevent oxidation of the Pd(0) catalyst. This can be achieved by bubbling argon through the solution for 15-20 minutes or by performing three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (this compound) is consumed. Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Pour the mixture into a separatory funnel and wash with water, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-chloro-2-arylthiophene product.

Critical Parameters and Rationale

The success of the Suzuki reaction hinges on the careful selection of several key components.

ParameterSelection & Rationale
Palladium Source Pd(0) sources like Pd(PPh₃)₄ are directly active. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often more air-stable and are reduced in situ to the active Pd(0) species. The choice often depends on substrate scope and air-sensitivity tolerance.[7][8]
Ligand Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For simple couplings, triphenylphosphine (PPh₃) is often sufficient. For more challenging substrates (including less reactive aryl chlorides in a second coupling step), sterically bulky and electron-rich Buchwald-Hartwig biaryl phosphine ligands (e.g., XPhos, SPhos) can dramatically improve yields and reaction rates.[9][10]
Base The base is essential for activating the boronic acid to facilitate transmetalation.[1][8] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ can be particularly effective for less reactive coupling partners.[11]
Solvent System Aprotic solvents like toluene, 1,4-dioxane, or DMF are standard. The addition of water to create a biphasic system often accelerates the reaction, though the exact reasons are complex and debated.[10] For anhydrous conditions, boronate esters may be preferred.[7]
Boron Reagent While boronic acids are most common, they can be prone to decomposition (protodeboronation). Boronate esters (e.g., pinacol esters) and potassium organotrifluoroborate salts offer enhanced stability and are excellent alternatives, especially for long-term storage or use in complex syntheses.[7][8]

Applications and Sequential Cross-Coupling

The primary product of this reaction, a 3-chloro-2-arylthiophene, is not merely an endpoint but a versatile intermediate itself. The remaining C-Cl bond, while unreactive under the initial mild conditions, can be activated for a second cross-coupling reaction. This subsequent coupling typically requires more forcing conditions, such as:

  • A more active catalyst system (e.g., a Pd-NHC complex or a catalyst with a biaryl phosphine ligand).[9]

  • A stronger base (e.g., K₃PO₄).

  • Higher reaction temperatures.

This stepwise approach allows for the controlled and efficient synthesis of unsymmetrically di-substituted 2,3-diarylthiophenes, which are valuable motifs in materials science and medicinal chemistry.[2][5][12]

References

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • Techemi. (2026, January 25). The Chemistry of Innovation: Using 3-Chloro-2-thiophenecarbaldehyde in Synthesis. Retrieved from [Link]

  • Wang, C., et al. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Saeed, A., et al. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Retrieved from [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Minnis, W. (1932). 2-Iodothiophene. Organic Syntheses, 12, 44. DOI: 10.15227/orgsyn.012.0044. Retrieved from [Link]

  • Viciu, M. S., et al. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Malakar, S., et al. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Request PDF. Retrieved from [Link]

  • Gulea, M., et al. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. Retrieved from [Link]

Sources

Application Note: Precision Stille Coupling of 3-Chloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Logic

The "Linchpin" Scaffold

3-Chloro-2-iodothiophene (CAS 1502188-53-5) is a high-value heterocyclic building block in drug discovery and materials science. Its utility lies in its orthogonal reactivity : the C2-Iodine bond is highly labile toward oxidative addition, while the C3-Chlorine bond remains inert under standard Stille conditions.

This selectivity allows researchers to install a complex R-group at the C2 position while preserving the C3-Cl handle for subsequent transformations (e.g., Buchwald-Hartwig amination or Suzuki coupling using specialized bulky ligands).

Mechanistic Selectivity (The "Why")

The success of this protocol relies on the Bond Dissociation Energy (BDE) differential.

  • C2–I Bond: ~65 kcal/mol (Weak, fast oxidative addition).

  • C3–Cl Bond: ~95 kcal/mol (Strong, slow oxidative addition).

In the presence of a Pd(0) catalyst, the metal center preferentially inserts into the C–I bond. However, the C3-Chlorine atom exerts a steric penalty . It crowds the catalytic center, potentially slowing down the transmetallation step. Therefore, the choice of ligand and the use of copper(I) additives are critical to drive the reaction to completion without forcing conditions that might activate the chlorine or cause homocoupling.

Decision Logic: Chemoselectivity

The following diagram illustrates the kinetic pathway that ensures regioselectivity.

StilleSelectivity Substrate This compound Pd0 Pd(0) Catalyst Substrate->Pd0 OxAdd_I Oxidative Addition (C-I) FAST Pd0->OxAdd_I Kinetic Preference OxAdd_Cl Oxidative Addition (C-Cl) SLOW/High Energy Pd0->OxAdd_Cl Avoided (<80°C) Intermediate Pd(II) Intermediate (Cl-Thiophene-Pd-I) OxAdd_I->Intermediate Transmetal Transmetallation (R-SnBu3) Intermediate->Transmetal + CuI (Accelerator) Product 2-Substituted-3-chlorothiophene Transmetal->Product Reductive Elimination

Figure 1: Kinetic pathway favoring C2-functionalization over C3-activation.

Part 2: Critical Parameters & Optimization

To ensure reproducibility and high yields (>85%), the following parameters must be controlled.

Catalyst & Ligand Selection
  • Standard: Pd(PPh3)4 (Tetrakis). Robust for simple arylstannanes.

  • Advanced (Sterically Demanding): Pd2(dba)3 + P(2-furyl)3 or AsPh3.

    • Reasoning: The C3-Cl group creates steric bulk. Triphenylarsine (AsPh3) or Tri-2-furylphosphine are "softer" ligands that dissociate more easily from Palladium, creating an open coordination site necessary for the bulky stannane to undergo transmetallation.

The "Copper Effect"[1]
  • Additive: Copper(I) Iodide (CuI) at 10-20 mol%.

  • Mechanism: CuI reacts with the organostannane to form a transient organocopper species, which transmetallates to Palladium 100x faster than the tin reagent alone. This allows the reaction to proceed at lower temperatures (40-60°C), further protecting the C3-Cl bond.

Solvent System
  • Primary: DMF or 1,4-Dioxane.

  • Requirement: Must be anhydrous and thoroughly degassed . Oxygen kills the active Pd(0) species, leading to homocoupling of the stannane (R-R) rather than the desired cross-coupling.

Part 3: Experimental Protocols

Protocol A: Regioselective Stille Coupling (General Procedure)

Objective: Synthesis of 2-aryl-3-chlorothiophenes.

Materials:
  • This compound (1.0 equiv)

  • Organostannane (R-SnBu3) (1.1 equiv)

  • Pd(PPh3)4 (5 mol%)

  • CuI (10 mol%)

  • CsF (2.0 equiv) [Optional but recommended for in-situ tin removal]

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.[1]

  • Reagent Loading:

    • Add this compound (1.0 equiv), CuI (10 mol%), and Pd(PPh3)4 (5 mol%) to the flask.

    • Note: If using Pd2(dba)3, premix with ligand in solvent for 10 mins before adding substrate.

  • Solvent & Sparging:

    • Add anhydrous DMF via syringe.

    • CRITICAL: Sparge the solution with Argon for 10-15 minutes. (Bubble gas directly into the liquid).

    • Add the organostannane (1.1 equiv) last via syringe.

  • Reaction:

    • Heat the mixture to 60°C .

    • Monitoring: Check TLC or LC-MS at 2 hours.

    • Endpoint: Disappearance of the starting iodide. The product should show a distinct isotopic pattern for Chlorine (3:1 ratio of M : M+2).

  • Workup (The KF Method):

    • See Protocol B below. This is mandatory to remove toxic tin residues.

Protocol B: Tin Removal (KF Workup)

Objective: Efficient removal of tributyltin byproducts to prevent downstream toxicity and purification issues.

Rationale:

Tributyltin halides are soluble in organics and streak on silica columns. Treating the crude mixture with Potassium Fluoride (KF) generates polymeric tributyltin fluoride (Bu3SnF), which is an insoluble white solid that can be filtered off.

Workflow Diagram:

TinRemoval Crude Crude Reaction Mixture (Product + Bu3Sn-X) Dilution Dilute with Et2O or EtOAc Crude->Dilution KF_Treat Add Saturated Aq. KF Solution Stir vigorously 30-60 mins Dilution->KF_Treat Precipitate Formation of White Solid (Bu3SnF) KF_Treat->Precipitate Filter Filter through Celite Pad Precipitate->Filter PhaseSep Separate Organic Layer Wash with Water/Brine Filter->PhaseSep Final Concentrate & Column Chromatography PhaseSep->Final

Figure 2: Standard operating procedure for tin remediation.

Part 4: Data Presentation & QC

Expected Results Table

Comparison of catalytic systems for the coupling of this compound with tributyl(phenyl)stannane.

Catalyst SystemAdditiveTemp (°C)Time (h)Yield (%)Selectivity (C2:C3)Notes
Pd(PPh3)4 None801265-7095:5Higher temp required; some homocoupling.
Pd(PPh3)4 CuI (10%) 60 4 88-92 >99:1 Recommended Protocol. Fast & Clean.
Pd2(dba)3 / P(o-tol)3None70875-80>99:1Good for very bulky stannanes.
Pd(OAc)2 / XPhosCsF1002<40MixedOver-active catalyst attacks C-Cl bond.
Self-Validating QC Checklist

To ensure the protocol was successful and the C3-Cl bond is intact:

  • GC-MS / LC-MS: Look for the molecular ion of the product.

    • Validation: You must see the characteristic Chlorine isotope pattern (M+ and M+2 peaks with ~3:1 intensity). If the pattern is missing, you likely performed protodehalogenation (loss of Cl).

  • 1H NMR:

    • The starting material has two doublets (thiophene protons).

    • The product should show one singlet (if C5 is unsubstituted) or a specific shift corresponding to the C4 proton.

    • Absence of C2-H: Confirms coupling at the Iodine site.

References

  • Benchchem. this compound Product & Reactivity Profile. Retrieved from

  • Organic Chemistry Portal. Stille Coupling: Mechanism and Conditions. Retrieved from

  • Maleczka, R. E., et al. Stille Reactions Catalytic in Tin: A "Sn-F" Route.[2] Michigan State University. Retrieved from

  • Chemistry LibreTexts. Stille Coupling Protocols and Transmetallation. Retrieved from

  • University of Rochester. Workup for Removing Tin Byproducts. Retrieved from

Sources

Application Notes and Protocols for the Utilization of 3-Chloro-2-iodothiophene in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of 3-Chloro-2-iodothiophene in OLED Emitter and Charge-Transport Material Scaffolds

The relentless pursuit of next-generation organic light-emitting diodes (OLEDs) with enhanced efficiency, stability, and color purity necessitates the development of novel organic semiconducting materials.[1] The molecular architecture of these materials is paramount, and strategic selection of foundational building blocks is critical to achieving desired photophysical and electronic properties. This compound has emerged as a versatile and highly valuable precursor in the synthesis of a diverse array of OLED materials, including fluorescent emitters and hole-transporting materials (HTMs).[2][3]

The utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This inherent chemoselectivity allows for a programmed, stepwise functionalization of the thiophene core. This enables the precise and regioselective introduction of various aryl, heteroaryl, or amino moieties, which is a cornerstone of modern OLED material design. This sequential approach is instrumental in constructing complex donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures that are fundamental to tuning the HOMO-LUMO energy levels, and consequently, the emission color and charge-transport characteristics of the final material.[4][5]

This technical guide provides an in-depth exploration of the synthetic applications of this compound in OLED material development. We will present detailed, field-proven protocols for key cross-coupling reactions, discuss the underlying mechanistic principles that govern their selectivity, and provide representative data on the properties of the resulting materials.

Core Synthetic Strategies and Mechanistic Rationale

The primary synthetic transformations involving this compound are palladium-catalyzed cross-coupling reactions. The success of these reactions hinges on the careful selection of the catalyst, ligands, base, and solvent system to ensure high yields and regioselectivity. The general principle relies on the preferential oxidative addition of the palladium(0) catalyst to the weaker C-I bond, leaving the C-Cl bond intact for subsequent transformations if desired.

Figure 1: Synthetic pathways from this compound.

I. Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organic halide.[6][7] In the case of this compound, the reaction proceeds selectively at the 2-position.

Causality of Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. The bulky phosphine ligands stabilize the Pd(0) center and facilitate the oxidative addition step.

  • Base: A base such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) is crucial for the activation of the organoboron species and to facilitate the transmetalation step.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed. The water is necessary to dissolve the inorganic base, while the dioxane solubilizes the organic reactants.

Detailed Experimental Protocol: Synthesis of 2-Aryl-3-chlorothiophene

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. Degas the mixture by bubbling with argon for 15 minutes.

  • Catalyst Introduction: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9012~85Inferred from[6]
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1008~90Inferred from[7]
4-(N,N-diphenylamino)phenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF11016~75Inferred from[9]
II. Regioselective Stille Coupling

The Stille coupling provides an alternative and powerful method for C-C bond formation, utilizing organostannane reagents.[10] This reaction is known for its tolerance of a wide range of functional groups.[11]

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ are commonly used catalyst systems. The choice of ligand can influence the reaction rate and yield.

  • Solvent: Anhydrous and degassed solvents like N,N-dimethylformamide (DMF) or toluene are typically used to prevent catalyst deactivation and side reactions.

  • Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the transmetalation step.[12]

Detailed Experimental Protocol: Synthesis of 2-Aryl-3-chlorothiophene

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), the aryl- or heteroarylstannane (1.1 mmol, 1.1 eq), and anhydrous lithium chloride (LiCl) (3.0 mmol, 3.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous and degassed DMF (10 mL).

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 95 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF). Stir for 1 hour to precipitate the tin byproducts.

  • Extraction and Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Extract the filtrate with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Stille_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-I [Ar-Pd(II)-I]L₂ [Ar-Pd(II)-I]L₂ Oxidative Addition->[Ar-Pd(II)-I]L₂ Transmetalation Transmetalation [Ar-Pd(II)-I]L₂->Transmetalation R-Sn(Bu)₃ [Ar-Pd(II)-R]L₂ [Ar-Pd(II)-R]L₂ Transmetalation->[Ar-Pd(II)-R]L₂ - Bu₃SnI Reductive Elimination Reductive Elimination [Ar-Pd(II)-R]L₂->Reductive Elimination Reductive Elimination->Pd(0)L₂ - Ar-R

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is particularly useful for synthesizing hole-transporting materials and donor-acceptor compounds.[1][13]

Causality of Experimental Choices:

  • Catalyst and Ligand: A palladium precursor such as Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is highly effective. These ligands promote both the oxidative addition and the reductive elimination steps.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine nucleophile.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.

Detailed Experimental Protocol: Synthesis of 2-Amino-3-chlorothiophene Derivatives

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 eq) and the amine (e.g., carbazole or a diarylamine) (1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL).

  • Reaction: Seal the tube and heat the mixture at 100-110 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Application in OLED Material Synthesis

The 2-substituted-3-chlorothiophene intermediates are valuable platforms for constructing a variety of OLED materials.

Donor-Acceptor (D-A) Fluorescent Emitters

By coupling an electron-donating group (e.g., a triphenylamine or carbazole derivative) at the C-2 position, and subsequently coupling an electron-accepting group at the C-3 position (via a second cross-coupling reaction of the C-Cl bond), D-A type fluorescent emitters can be synthesized. The thiophene ring acts as a π-bridge, and the substitution pattern allows for fine-tuning of the emission wavelength.[14][15]

Hole-Transporting Materials (HTMs)

Coupling hole-transporting moieties such as carbazole or triphenylamine derivatives to the this compound core yields materials with suitable HOMO levels for efficient hole injection and transport from the anode to the emissive layer in an OLED device.[2] The presence of the thiophene unit can also enhance the morphological stability of the material.

Material TypeExample Structure (Post C-I Coupling)Target PropertyPotential Application
Fluorescent Emitter Core 2-(Pyren-1-yl)-3-chlorothiopheneBlue EmissionBlue OLED Emitter
Hole-Transporting Material 9-(3-Chlorothiophen-2-yl)-9H-carbazoleHigh Hole MobilityHTL in OLEDs/Perovskite Solar Cells
Donor-π-Acceptor Intermediate 4-(3-Chlorothiophen-2-yl)-N,N-diphenylanilineStrong Donor UnitBuilding block for TADF emitters

Characterization and Purification

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the regioselectivity of the coupling reactions and the overall structure of the synthesized compounds.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the products. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) can be a useful diagnostic tool.

  • Photophysical Characterization: For emissive materials, UV-Vis absorption and photoluminescence spectroscopy are used to determine the absorption and emission maxima, quantum yield, and Stokes shift.[4]

Purification:

The purity of OLED materials is paramount for achieving high device performance and long operational lifetimes. Impurities can act as charge traps or quenching sites, leading to reduced efficiency and faster degradation.

  • Column Chromatography: This is the primary method for purifying the crude products after the coupling reactions.

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure materials.

  • Sublimation: For thermally stable materials, gradient sublimation under high vacuum is the gold standard for achieving the ultra-high purity required for device fabrication.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced OLED materials. Its differential halide reactivity enables a programmed and regioselective approach to complex molecular architectures. The Suzuki-Miyaura, Stille, and Buchwald-Hartwig coupling reactions provide efficient and reliable methods for its functionalization. By leveraging the protocols and principles outlined in this guide, researchers can effectively utilize this key intermediate to develop novel fluorescent emitters and charge-transport materials with tailored properties for next-generation OLED applications.

References

  • Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 8(1), 74. Available at: [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. Available at: [Link]

  • Klimavicius, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Ozturk, T., et al. (2023). Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers in Chemistry, 11, 1169424. Available at: [Link]

  • Isci, R., & Ozturk, T. (2023). Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Archives. Available at: [Link]

  • Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14725. Available at: [Link]

  • Harris, P. A., et al. (2005). A convenient synthesis of 2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidines. Journal of Medicinal Chemistry, 48(5), 1610-1619. Available at: [Link]

  • Lin, J. T., et al. (2023). Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. Molecules, 28(9), 3753. Available at: [Link]

  • Wiley-VCH. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Stille and Suzuki Cross-Coupling. Available at: [Link]

  • Malinauskas, T. (2020). STABILITY OF ORGANIC HOLE TRANSPORTING MATERIALS AND WAYS TO ENHANCE IT USING CARBAZOLE AND DITHIENO[3,2-B:2',3'-D]PYRROLE DERIVATIVES [Doctoral dissertation, Kaunas University of Technology]. Available at: [Link]

  • Lakehead University. (2005). Synthesis and Characterization of Donor-Acceptor Oligothiophenes. Available at: [Link]

  • Kourkoulos, D., et al. (2013). Photophysical properties and OLED performance of light-emitting platinum(II) complexes. Dalton Transactions, 42(37), 13612-13621. Available at: [Link]

  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Available at: [Link]

  • Isci, R., & Ozturk, T. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 19, 1849-1857. Available at: [Link]

  • Journal of Materials Chemistry C. (2021). Donor–acceptor–donor molecules for high performance near ultraviolet organic light-emitting diodes via hybridized local and charge-transfer processes. Available at: [Link]

  • Penka, T., et al. (2022). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 27(15), 4949. Available at: [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • NROChemistry. (n.d.). Stille Coupling. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

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The Strategic Role of 3-Chloro-2-iodothiophene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold and the Unique Utility of 3-Chloro-2-iodothiophene

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its diverse biological activities.[1][2] Thiophene-containing molecules have found applications as anti-inflammatory, anticancer, anticonvulsant, and antioxidant agents, among others.[1][2] The thiophene moiety is often employed as a bioisostere for a benzene ring, modulating a compound's physicochemical properties to enhance drug-receptor interactions and metabolic stability.[3]

Within the vast landscape of thiophene derivatives, this compound emerges as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules.[3] Its utility stems from the differential reactivity of the two halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This disparity allows for selective and sequential functionalization of the thiophene core, enabling the precise and controlled construction of intricate molecular architectures. This application note provides a detailed exploration of the role of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and key cross-coupling reactions.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the regioselective iodination of 3-chlorothiophene. This is typically achieved through a metal-halogen exchange reaction.

Protocol: Synthesis of this compound from 3-Chlorothiophene

This protocol is based on the general principle of directed ortho-metalation followed by quenching with an electrophilic iodine source.

Materials:

  • 3-Chlorothiophene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-chlorothiophene (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The protons at the C2 and C5 positions of the thiophene ring are the most acidic, and the presence of the chloro group at the 3-position directs the deprotonation to the C2 position.[4] Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 3-chloro-2-thienyllithium intermediate.[4]

  • Iodination: In a separate flask, prepare a solution of iodine (1.1 eq) in anhydrous THF. Slowly add the iodine solution to the reaction mixture at -78 °C. The reaction is typically instantaneous, as indicated by the discharge of the iodine color.

  • Quenching and Workup: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Safety Precautions:

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Iodine is corrosive and can cause stains. Handle in a well-ventilated fume hood.

  • Anhydrous solvents are essential for the success of this reaction.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The strategic placement of the chloro and iodo substituents on the thiophene ring makes this compound a powerful starting material for the synthesis of a wide range of medicinally relevant compounds. The more labile C-I bond can be selectively functionalized via cross-coupling reactions, leaving the more robust C-Cl bond intact for subsequent transformations. This sequential approach is invaluable in building molecular complexity.

Case Study: Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The thieno[2,3-b]pyridine scaffold is a common core in many kinase inhibitors. This compound can serve as a key starting material for the construction of this privileged heterocyclic system.

G This compound This compound Intermediate_A 2-Alkynyl-3-chlorothiophene This compound->Intermediate_A Sonogashira Coupling (Selective at C2-I) Intermediate_B Substituted Thieno[2,3-b]pyridine Intermediate_A->Intermediate_B Cyclization/ Annulation Kinase_Inhibitor Kinase Inhibitor Intermediate_B->Kinase_Inhibitor Further Functionalization

Caption: Synthetic pathway to kinase inhibitors.

Key Cross-Coupling Protocols

The following are detailed, exemplary protocols for the three major palladium-catalyzed cross-coupling reactions utilizing this compound. The key principle is the selective reaction at the C2-iodo position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][3][5]

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3 mol%)Na₂CO₃ (2 eq)Toluene/EtOH/H₂O8012~85-95
PdCl₂(dppf) (2 mol%)K₂CO₃ (2.5 eq)1,4-Dioxane/H₂O1008~90-98
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (3 eq)Toluene/H₂O1106~92-99

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound. Yields are estimates based on similar reactions and may vary.

G Start This compound + Arylboronic Acid Reagents Pd Catalyst Base Solvent Start->Reagents Reaction Heating Reagents->Reaction Product 2-Aryl-3-chlorothiophene Reaction->Product

Sources

Advanced Synthesis of Thieno[3,2-b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Thieno[3,2-b]thiophene (TT) is a centrosymmetric, fused bicyclic heterocycle that has become a cornerstone in the field of organic electronics.[1] Unlike its isomer thieno[2,3-b]thiophene, the [3,2-b] isomer possesses a


 symmetry that facilitates dense solid-state packing.[1] This structural feature promotes strong intermolecular sulfur-sulfur (S···S) interactions, leading to high charge carrier mobilities (up to 0.6 cm²/Vs in polymers like pBTTT) and exceptional oxidative stability.[1]

This guide provides a field-proven, scalable protocol for the synthesis of the TT core and its subsequent functionalization. While recent literature suggests routes starting from 3-nitrothiophenes or alkynyl diols, the 3-bromothiophene route remains the "Gold Standard" for reproducibility and yield in a research setting.

Key Mechanistic Pathway

The synthesis relies on the Fiesselmann thiophene synthesis logic, where a vicinal halocarbaldehyde reacts with a thioglycolate to close the second ring.[1]

TT_Synthesis_Strategy cluster_func Functionalization start 3-Bromothiophene step1 Lithiation & Formylation (n-BuLi / DMF) start->step1 inter1 3-Bromothiophene- 2-carbaldehyde step1->inter1 step2 Annulation (Ethyl Thioglycolate / K2CO3) inter1->step2 inter2 TT-2-Carboxylate Ester step2->inter2 step3 Saponification & Decarboxylation inter2->step3 final Thieno[3,2-b]thiophene (Core Scaffold) step3->final brom 2,5-Dibromination (NBS) final->brom poly Polymerization (Stille/Suzuki) brom->poly

Figure 1: Strategic workflow for the synthesis of thieno[3,2-b]thiophene from commercially available precursors.[1]

Core Synthesis Protocol: The 3-Bromothiophene Route[2]

Phase A: Formylation of 3-Bromothiophene

Objective: Introduce a reactive aldehyde handle adjacent to the bromide. Reaction Type: Lithium-Halogen Exchange / Electrophilic Quench.

Reagents:

  • 3-Bromothiophene (1.0 eq)[1]

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)[1]

  • N,N-Dimethylformamide (DMF) (1.2 eq)[1]

  • Diethyl ether (Anhydrous)[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a dropping funnel and nitrogen inlet. Charge with 3-bromothiophene and anhydrous diethyl ether (0.5 M concentration).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). This temperature is critical; higher temperatures favor the "halogen dance" (scrambling of the lithium position).[1]

  • Addition: Add LDA (Lithium Diisopropylamide) or carefully control n-BuLi addition. Note: While n-BuLi is commonly cited, using LDA can sometimes improve regioselectivity by deprotonating the 2-position rather than exchanging the bromide, but for 3-bromothiophene, we specifically want the 2-lithio species retaining the 3-bromo group.

    • Correction/Refinement: The standard McCulloch protocol uses LDA to selectively deprotonate at the 2-position of 3-bromothiophene, preserving the bromine atom. Direct n-BuLi usage often leads to Li-Br exchange.

    • Revised Step: Add LDA (1.1 eq) dropwise at -78°C. Stir for 1 hour.

  • Quench: Add anhydrous DMF dropwise. Stir for 1 hour at -78°C, then allow to warm to room temperature (RT).

  • Workup: Quench with 1M HCl. Extract with ether, wash with brine, dry over MgSO₄.

  • QC: ¹H NMR should show a distinct aldehyde singlet around 10.0 ppm.[1]

Phase B: Ring Closure (Annulation)

Objective: Construct the second thiophene ring via nucleophilic aromatic substitution followed by condensation.[1]

Reagents:

  • 3-Bromothiophene-2-carbaldehyde (Product of Phase A)

  • Ethyl thioglycolate (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.5 eq) or NaOEt[1]

  • DMF (Solvent)[1][2]

Protocol:

  • Dissolve the aldehyde and ethyl thioglycolate in DMF.

  • Add K₂CO₃. Heat the mixture to 60°C for 12–16 hours.

    • Mechanism:[2][3][4][5] The thioglycolate sulfur attacks the C-3 position (displacing bromide), followed by an intramolecular aldol-type condensation of the methylene group with the aldehyde.

  • Workup: Pour into ice water. The product, ethyl thieno[3,2-b]thiophene-2-carboxylate , usually precipitates as a solid.[1] Filter and wash copiously with water.[1]

  • Purification: Recrystallization from ethanol.

Phase C: Saponification & Decarboxylation

Objective: Remove the ester directing group to yield the unsubstituted core.

Protocol:

  • Hydrolysis: Reflux the ester in ethanol/water (3:1) with NaOH (3 eq) for 4 hours. Acidify with concentrated HCl to precipitate the carboxylic acid. Filter and dry.[1]

  • Decarboxylation (The Copper Method):

    • Mix the dried carboxylic acid with copper powder (0.5 eq) in Quinoline.

    • CAUTION: Heat to 200–220°C . Evolution of CO₂ will be vigorous.[1]

    • Alternative: Microwave-assisted decarboxylation can be performed at lower temperatures with silver catalysts, but the copper/quinoline method is robust for scale-up.

  • Isolation: Steam distillation or vacuum distillation is required to isolate the pure thieno[3,2-b]thiophene (a white solid, mp ~56°C) from the high-boiling quinoline.

Functionalization Strategies

Once the core is synthesized, it is rarely used as-is. For organic electronics, 2,5-functionalization is required.

Protocol: Regioselective Bromination

Objective: Synthesize 2,5-dibromothieno[3,2-b]thiophene for polymerization.

Reagents:

  • Thieno[3,2-b]thiophene[1][6][2][4][7][8][9][10][11][12]

  • N-Bromosuccinimide (NBS) (2.1 eq)[1]

  • Chloroform/Acetic Acid (1:1 v/v)

Step-by-Step:

  • Dissolve the core in the solvent mixture at 0°C.

  • Add NBS portion-wise in the dark (exclude light to prevent benzylic/radical side reactions).

  • Stir at RT for 4 hours. The product often precipitates.

  • Purification: Recrystallization from chloroform/ethanol.

    • Critical QC: Check GC-MS for mono-brominated impurities. These act as chain terminators in subsequent polymerizations and must be <0.5%.[1]

FunctionalizationReagentPositionApplication
Bromination NBS, CHCl₃/AcOH2, 5Precursor for Stille/Suzuki coupling
Lithiation n-BuLi, THF2, 5Intro of alkyl chains or formyl groups
Vilsmeier-Haack POCl₃, DMF2Mono-aldehyde for push-pull dyes

Troubleshooting & Optimization

The following table addresses common failure modes identified in scale-up environments.

IssueProbable CauseCorrective Action
Low Yield in Phase A "Halogen Dance" (Li migration)Ensure Temp < -70°C. Use LDA instead of n-BuLi to deprotonate C-2 specifically.
Incomplete Ring Closure Wet DMF or old BaseUse anhydrous DMF.[1] Freshly grind K₂CO₃ or use NaOEt in EtOH.
Dark/Tarred Product (Decarboxylation) Overheating / OxidationDegas the quinoline with N₂ before heating.[1] Keep reaction time under 45 mins at 220°C.
Polymer Low MW Impure Dibromide MonomerRecrystallize 2,5-dibromo-TT at least twice. Purity must be >99.5%.

Safety & Handling

  • Organolithiums: n-BuLi and LDA are pyrophoric. All transfers must use cannula techniques under positive nitrogen pressure.

  • Sulfur Compounds: Thiophene derivatives often carry potent odors. All work, especially the ring closure and saponification, must be performed in a high-efficiency fume hood.

  • Quinoline: Toxic and a suspected carcinogen. Use butyl rubber gloves when handling during the decarboxylation step.

References

  • Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes.[6][4][5][7][9][11][12][13][14] Part 2. Synthesis, metallation and bromine–lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. J. Chem. Soc., Perkin Trans.[1] 1.

  • McCulloch, I., et al. (2006).[1] Liquid-crystalline semiconducting polymers with high charge-carrier mobility. Nature Materials, 5, 328–333.

  • Zhang, X., et al. (2004).[1] Synthesis and Characterization of Thieno[3,2-b]thiophene-Based Oligomers. Journal of Organic Chemistry.[1][15]

  • Frey, J., et al. (2002).[1] Improved synthesis of thieno[3,2-b]thiophene-2-carboxylic acid. Chemical Communications.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Chloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-THIO-CL-I Status: Active Investigation Topic: Troubleshooting Low Conversion/Yield in Sterically Hindered Heteroaromatic Couplings Target Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary: The Substrate Challenge

Coupling 3-Chloro-2-iodothiophene presents a "perfect storm" of three competing challenges in palladium catalysis. Understanding these is prerequisite to fixing the reaction:

  • The "Orthodox" Steric Clash: The chlorine atom at the C3 position creates significant steric bulk adjacent to the reactive C2-Iodo site. This hinders the transmetallation step, often stalling the catalytic cycle.[1]

  • Heteroatom Poisoning: Thiophenes are soft Lewis bases.[1] The sulfur atom can competitively coordinate to the Palladium(0) center, displacing labile ligands (like PPh3) and arresting the catalyst in an inactive state.

  • Protodehalogenation Risk: Electron-rich heteroaromatics are prone to reductive dehalogenation (replacing I with H) rather than coupling, especially if the catalytic cycle is slow.[1]

Diagnostic Triage: What is your reaction telling you?

Before changing conditions, analyze the crude reaction mixture (LCMS/NMR). Use this logic tree to identify the failure mode.

TroubleshootingLogic Start Analyze Crude Reaction Mixture SM_Remains Starting Material (SM) Remains Start->SM_Remains > 50% SM left SM_Gone SM Consumed Start->SM_Gone < 10% SM left Homocoupling Major Product: Boronic Acid Dimer SM_Remains->Homocoupling Boronic acid gone No_Rxn No Reaction / Catalyst Dead SM_Remains->No_Rxn No new peaks Deiodinated Major Product: 3-Chlorothiophene (De-iodination) SM_Gone->Deiodinated Mass = SM - 126 (I) + 1 (H) Sol_Reductive Diagnosis: Reductive Elimination Failure Action: Increase Temp or Steric Ligand Deiodinated->Sol_Reductive Sol_Deboron Diagnosis: Protodeboronation Action: Anhydrous conditions or Slow Addition Homocoupling->Sol_Deboron Sol_Poison Diagnosis: Catalyst Poisoning/Inactive Action: Switch to Pd-G3 Precatalysts No_Rxn->Sol_Poison

Figure 1: Diagnostic logic flow for analyzing reaction failure modes.

Module 1: The Catalyst System (The Engine)

The Problem: Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often fail here. The phosphine ligands are too labile (easily displaced by Thiophene-Sulfur) or not bulky enough to force the coupling at the hindered C2 position.

The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC-Pd complexes .

Catalyst SystemWhy it worksRecommended Loading
XPhos Pd G3 Gold Standard. The bulky isopropyl groups on the XPhos ligand create a protective "pocket" that prevents sulfur poisoning and accelerates reductive elimination despite the C3-Chloro steric clash.1.0 - 2.0 mol%
SPhos Pd G3 Excellent for heteroaromatics.[1] High turnover frequency.[1]1.0 - 2.5 mol%
PEPPSI-IPr N-Heterocyclic Carbene (NHC) ligand.[2] Extremely tightly bound to Pd; virtually immune to sulfur poisoning.[1]2.0 - 4.0 mol%

Protocol Adjustment:

  • Do NOT use in situ generation (mixing Pd(OAc)2 + Ligand) if possible. Use pre-formed precatalysts (G3 or G4) to ensure the active species forms immediately before the substrate can poison the metal.

Module 2: The Base & Solvent (The Environment)

The Problem:

  • Protodeboronation: If your coupling partner is a heteroaryl boronic acid, it will hydrolyze and lose the boron group (becoming unreactive) faster than it couples in aqueous/strong base conditions.[1]

  • Solubility: this compound is lipophilic; inorganic bases may not dissolve well in pure organic solvents.[1]

The Solution Matrix:

Condition SetComponentsWhen to use
Standard (Robust) K3PO4 (2.0 eq) in Dioxane/Water (4:1) Good starting point. Phosphate is milder than Carbonate, reducing side reactions.[1]
Anhydrous (Sensitive) CsF (2.5 eq) in Toluene or DME Use if the boronic acid is unstable (prone to protodeboronation). Requires dry conditions.[1]
High Speed K2CO3 in n-Butanol Alcoholic solvents can accelerate Suzuki couplings of chlorides/iodides significantly.[1]

Module 3: Common Failure Modes & Fixes

Q1: My starting material (this compound) is intact, but the boronic acid is gone. What happened?

A: You likely experienced Protodeboronation or Homocoupling of the boronic acid.

  • Mechanism: The boronic acid hydrolyzed and lost the B(OH)2 group before it could transmetallate to the Palladium.

  • Fix:

    • Add the boronic acid in portions (e.g., 1.5 equiv total, added in 3 batches over 1 hour).

    • Switch to a Boronic Ester (Pinacol ester) or a MIDA Boronate , which are more stable (slow release).[1]

Q2: I see a major peak with Mass [M-126]. It looks like I lost the Iodine.

A: This is Protodehalogenation (De-iodination).

  • Mechanism: The Pd inserted into the C-I bond (Oxidative Addition), but failed to transmetallate with the boron. Instead, it grabbed a hydride (from the solvent or base) and eliminated.[1]

  • Fix:

    • Switch Solvent: Avoid alcohols (MeOH, EtOH) if this happens; they are hydride sources.[1] Use Toluene or Dioxane.[1][3][4]

    • Increase Catalyst Activity: The reaction is stalling after oxidative addition. Switch to XPhos Pd G3 to force the cycle forward.

Q3: The reaction turns black immediately and stops.

A: Palladium Black formation (Catalyst death).

  • Mechanism: The ligand fell off the Palladium, and the "naked" Pd atoms aggregated into inactive metal particles. This is accelerated by the sulfur in your substrate.

  • Fix:

    • Degas thoroughly: Oxygen accelerates ligand dissociation.[1] Sparge solvents with Argon for 15 mins.[1]

    • Overcharge Ligand: Add extra free ligand (e.g., 1 mol% Pd(OAc)2 + 2-3 mol% XPhos) to shift the equilibrium toward the active catalyst.

Visualizing the Poisoning Mechanism

Understanding why the reaction fails is crucial for selecting the right ligand.

PoisoningMechanism Pd_Active Active Pd(0) Species Substrate This compound Pd_Active->Substrate Oxidative Addition (C-I) Poisoned Sulfur-Coordinated Pd (INACTIVE) Substrate->Poisoned S-Coordination (Poisoning) Product Coupled Product Substrate->Product Successful Cycle Ligand Bulky Ligand (XPhos) Ligand->Poisoned BLOCKS S-Coordination

Figure 2: Competition between productive oxidative addition and sulfur poisoning.[1] Bulky ligands prevent the sulfur pathway.

Recommended Standardized Protocol

If you are starting fresh, use this "High Probability of Success" protocol:

  • Vessel: 4mL vial with a teflon-lined septum cap.

  • Reagents:

    • This compound (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.5 equiv)

    • XPhos Pd G3 (0.02 equiv / 2 mol%)

    • K3PO4 (2.0 equiv, finely ground)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed].

  • Procedure:

    • Add solids to the vial.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent via syringe.[1]

    • Heat to 80°C for 2-4 hours.

  • Workup: Filter through a small pad of Celite (removes Pd), dilute with EtOAc, wash with brine.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[1] Chemistry - A European Journal, 2006.[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[1] Chemical Society Reviews, 2014.[1]

  • Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[1][5] Journal of Organometallic Chemistry, 1999.[1]

Sources

Technical Guide: Workup & Handling of 3-Chloro-2-iodothiophene

[1]

Core Reactivity & Handling Profile

This compound is a bifunctional building block. Successful workup depends on understanding that the C2-Iodine bond is highly reactive (labile toward oxidative addition and metal exchange), while the C3-Chlorine bond is relatively inert but can be activated under forcing conditions or susceptible to "halogen dance" (migration) if lithiated intermediates are warmed improperly.[1]

PropertySpecificationOperational Note
Physical State Oil / Low-melting solidTendency to supercool; often appears as a viscous yellow liquid.[1]
Light Sensitivity High (C-I bond)Crucial: Store in amber vials.[1] Darkening (purple/brown) indicates free iodine release.[1]
Stability Acid SensitiveThiophenes can polymerize in strong Lewis acids; avoid prolonged exposure to acidic silica.[1]
Odor "Stench"High sulfur content; use bleach (hypochlorite) bath for glassware decontamination.[1]
Troubleshooting & FAQs
Scenario A: The "Black Crude" (Suzuki/Stille Coupling)

User Report: "After coupling at the C2 position, my crude oil is black and viscous. Column chromatography is failing to separate the product from the catalyst residue."

Root Cause: Palladium (Pd) or Copper (Cu) residues often complex with the sulfur in the thiophene ring, forming "sticky" species that streak on silica.[1] Solution: You must break the Pd-S coordination before concentration.

  • Protocol:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • The Scavenger Wash: Add 10% aqueous L-Cysteine or a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) and stir vigorously for 30 minutes.[1]

    • Filter through a pad of Celite.[1][2] The Pd will remain trapped in the Celite/Thiol matrix.[1]

    • Alternative: Wash the organic layer with 5% aqueous ethylenediamine (effective for Cu removal).[1]

Scenario B: Low Yield in Lithiation (Quench Failure)

User Report: "I performed a lithium-halogen exchange at -78°C. After quenching with an aldehyde, I recovered mostly 3-chlorothiophene (protonated product) instead of the alcohol."

Root Cause: The C2-lithio species is stable at -78°C but extremely basic.[1] If the electrophile (aldehyde) contains trace water, or if the quench is too slow allowing the mixture to warm, the lithiated species will abstract a proton from the solvent or moisture.[1] Solution:

  • Dryness Check: Ensure the electrophile is azeotropically dried with toluene before addition.[1]

  • Reverse Quench (Recommended): Instead of adding the electrophile to the lithiated thiophene, transfer the cold lithiated solution via cannula into a pre-cooled (-78°C) solution of the electrophile.[1] This ensures the lithiated species always sees an excess of electrophile.[1]

Scenario C: Product Decomposition on Silica

User Report: "My product spot tails on TLC, and I see a new baseline spot forming during column chromatography."

Root Cause: this compound derivatives can be acid-sensitive.[1] Standard silica gel is slightly acidic (pH 6.5-7.0), which can catalyze protodeiodination or polymerization of electron-rich thiophenes.[1] Solution: Neutralize the stationary phase.

  • Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (TEA) before packing the column.[1] This buffers the acidity.[1]

Detailed Workup Protocols
Protocol 1: Post-Lithiation Workup (Standard)

Use this when reacting the C2-Iodine with n-BuLi.[1]

  • Quench: While still at -78°C, add saturated aqueous NH₄Cl (5 mL per mmol substrate).

    • Why: Exothermic hydrolysis must be controlled to prevent local heating which could degrade the C-Cl bond.[1]

  • Warm: Allow the mixture to warm to Room Temperature (RT) only after the quench is complete.

  • Extraction: Dilute with Diethyl Ether (Et₂O). (Avoid DCM if possible to prevent halogen exchange, though rare at this stage).[1]

  • Wash:

    • 1x Water.[1][2]

    • 1x Brine.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate).

    • Note: Avoid MgSO₄ if the product is very acid-sensitive (MgSO₄ is slightly Lewis acidic).[1]

Protocol 2: Iodine Removal (If product turns purple)

Use this if the starting material decomposed or excess iodine was used.[1]

  • Dissolve crude oil in Et₂O or Hexanes.[1]

  • Wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) .[1]

  • Shake until the organic layer shifts from purple/brown to yellow/orange.

  • Separate immediately. (Prolonged exposure to thiosulfate can sometimes lead to sulfur scrambling in sensitive thiophenes).[1]

Visualization: Workup Decision Logic

The following diagram outlines the decision process for selecting the correct workup based on the reaction type and observed issues.

WorkupLogicStartReaction CompleteTypeReaction Type?Start->TypeSuzukiPd-Catalyzed Coupling(Suzuki/Stille)Type->SuzukiC-C Bond FormationLithiationLithium-HalogenExchangeType->LithiationNucleophilic AttackCheckColorIs Crude Black/Dark?Suzuki->CheckColorCheckYieldQuench Successful?Lithiation->CheckYieldScavengeAdd Thiol/Cysteine WashFilter via CeliteCheckColor->ScavengeYes (Pd Residue)StdWorkupStd. Aq. Workup(NH4Cl / EtOAc)CheckColor->StdWorkupNoCheckYield->StdWorkupYesReverseQuenchUse Reverse Quench(Cannulate Li-species to Electrophile)CheckYield->ReverseQuenchNo (Protonation)PurifyPurification(Silica + 1% Et3N)Scavenge->PurifyStdWorkup->PurifyReverseQuench->StdWorkup

Caption: Decision matrix for selecting workup conditions based on reaction type and crude appearance.

Purification Workflow (Graphviz)

Separating the product from de-iodinated byproducts (3-chlorothiophene) or homocoupled dimers is the final challenge.[1]

PurificationCrudeCrude MixtureTLCTLC Analysis(Hexanes/EtOAc)Crude->TLCDecisionSeparation Difficulty?TLC->DecisionEasyFlash Chromatography(Std Silica)Decision->EasyDelta Rf > 0.2HardBuffered Silica(1% Et3N)Decision->HardStreaking/TailingDistillVacuum Distillation(If liquid & stable)Decision->DistillVolatile/Large ScaleFinalPure Product(Store in Dark/Cold)Easy->FinalHard->FinalDistill->Final

Caption: Workflow for purification selection. Note: this compound derivatives often require buffered silica to prevent degradation.[1]

References
  • Organic Syntheses Procedure (General Thiophene Halogenation) Title: 2-Iodothiophene.[1][3][4][5] Source: Organic Syntheses, Coll.[1] Vol. 4, p.545 (1963).[1] URL:[Link] Relevance: Foundational protocol for handling iodinated thiophenes and sodium thiosulfate washes.[1]

  • Lithiation Safety & Protocols Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.[1][6] Source: Journal of Visualized Experiments (JoVE) / NIH PMC. URL:[Link] Relevance: Critical safety steps for handling n-BuLi during the activation of the C-I bond.

  • Suzuki Coupling Troubleshooting Title: Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs. URL:[Link] Relevance: Best practices for Pd scavenging and byproduct management in cross-couplings.

Technical Support Hub: Scalable Synthesis of 3-Chloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Scale-Up, Regioselectivity, and Safety Operator: Senior Application Scientist

Core Directive & Process Overview

The Synthetic Challenge

Scaling the synthesis of 3-Chloro-2-iodothiophene requires navigating a conflict between regioselectivity and process safety .

  • The Goal: Install an iodine atom exclusively at the C2 position.

  • The Problem: The thiophene ring is electron-rich. Direct iodination (electrophilic aromatic substitution) often yields a mixture of the desired C2-iodo product and the over-iodinated C2,C5-diiodo byproduct.

  • The Solution: Directed Ortho-Lithiation (DoM) . The chlorine atom at C3 exerts an inductive effect that acidifies the C2 proton, allowing for selective deprotonation using a strong base (n-BuLi or LDA) at low temperatures, followed by an iodine quench.[1]

Master Protocol: The Lithiation-Trapping Route

This is the industry-standard method for high-purity synthesis.

Reaction Scheme:

  • Substrate: 3-Chlorothiophene

  • Reagent: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)[2][3][4]

  • Electrophile: Molecular Iodine (

    
    )[1]
    
  • Solvent: Anhydrous THF

ReactionPathway Start 3-Chlorothiophene Step1 Lithiation (-78°C) (n-BuLi or LDA) Start->Step1 Deprotonation Inter Intermediate: 3-Chloro-2-lithiothiophene Step1->Inter C2 Selectivity Step2 Iodine Quench (I2) Inter->Step2 Electrophilic Trap Product Product: This compound Step2->Product >95% Regio-purity

Figure 1: The Directed Ortho-Metalation (DoM) pathway ensures iodine is installed only at the C2 position, preventing C5 byproducts.

Experimental Parameters & Data

Stoichiometry & Conditions Table

Standardized for 1.0 mole scale.

ParameterReagent/ConditionQty/ValueCritical Note
Substrate 3-Chlorothiophene1.0 equivMust be dry (<50 ppm water).
Base n-BuLi (2.5M in Hexanes)1.05 - 1.10 equivSlow addition . Maintain T < -70°C.
Solvent THF (Anhydrous)10-15 Vol (L/kg)High dilution prevents aggregation/exotherms.
Electrophile Iodine (

) in THF
1.10 - 1.20 equivPre-dissolve

in THF before addition.
Quench

(aq)
ExcessRemoves unreacted iodine (purple color).
Temperature Lithiation-78°C to -70°CCRITICAL . Warmer temps cause "Halogen Dance".

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Purity[1][5]

Q: My GC-MS shows a significant amount of 3-chloro-2,5-diiodothiophene. Why?

  • Root Cause: This is a classic symptom of "Halogen Dance" or localized overheating. If the reaction temperature rises above -60°C during lithiation, the lithiated species can disproportionate or migrate to the C5 position.

  • Corrective Action:

    • Check your cryostat. The internal temperature must remain below -70°C during the entire addition of n-BuLi.

    • Switch Reagents: If using n-BuLi, switch to LDA (Lithium Diisopropylamide) . LDA is bulkier and less prone to nucleophilic attack or causing halogen migration than n-BuLi [1].

Q: I see starting material (3-chlorothiophene) remaining after the quench. Should I add more base?

  • Root Cause: Likely moisture contamination . n-BuLi is reacting with water in your THF or atmosphere instead of the thiophene.

  • Corrective Action:

    • Titrate your n-BuLi before use.

    • Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

    • Do not add base rapidly to "force" it; this will only cause exotherms and impurities.

Category B: Scale-Up Engineering

Q: I cannot maintain -78°C in my 50L reactor during n-BuLi addition. It spikes to -50°C.

  • Root Cause: Heat transfer limitation. The surface-area-to-volume ratio decreases as you scale up.

  • Corrective Action:

    • Dilution: Increase THF volume to act as a heat sink.

    • Dosing: Slow the addition rate significantly.

    • Flow Chemistry (Recommended): For scales >1kg, transition to a Continuous Flow Reactor . Flow systems allow excellent heat transfer in micro-channels, permitting the use of higher temperatures (e.g., -20°C to 0°C) with residence times of seconds, preventing the unstable intermediate from degrading [2].

ScaleUpDecision Start Scale-Up Decision ScaleCheck Target Scale? Start->ScaleCheck Small < 100g ScaleCheck->Small Large > 1 kg ScaleCheck->Large Batch Batch Reactor (-78°C Cryo) Small->Batch Standard Flow Continuous Flow (-20°C to 0°C) Large->Flow Safety/Yield

Figure 2: Decision tree for selecting reactor type based on production scale.

Category C: Work-up & Purification[6][7][8]

Q: The organic layer is dark purple/black. Is my product decomposed?

  • Root Cause: No, this is excess molecular iodine (

    
    ).
    
  • Corrective Action: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) . Shake vigorously until the purple color disappears and the organic layer becomes yellow/orange.
    

Q: How do I purify the final compound? It's an oil. [5]

  • Protocol:

    • Vacuum Distillation: this compound is heat-sensitive. Use high vacuum (<1 mmHg) to keep the bath temperature below 80°C.

    • Stabilization: Add copper turnings or a stabilizer (like dicyclohexylamine, though check compatibility) if storing for long periods, as iodothiophenes can liberate

      
       over time [3]. Store in the dark at 4°C.
      

Safety & Waste Management

  • Lithium Reagents: n-BuLi is pyrophoric.[4] Use a cannula transfer system or sure-seal techniques. Keep a Class D fire extinguisher nearby.

  • Iodine: Corrosive and sublimates. Weigh in a fume hood.

  • Waste: Aqueous waste will contain Lithium salts and Iodides. Do not mix with acid waste (potential for HI gas). Segregate halogenated organic waste.

References

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions.[1][2][3][4][6][7][8][9] (Foundational text on DoM and the superiority of LDA/n-BuLi for specific regiochemistry).

  • Newby, J. A., et al. (2014). Continuous flow lithiation–protodehalogenation chemistries. Beilstein Journal of Organic Chemistry, 10, 307–315. (Demonstrates flow chemistry advantages for lithiated thiophenes).

  • Organic Syntheses. (1963). 2-Iodothiophene.[1][10][8] Org.[3][11][10][7][8][9] Synth. 43, 73. (Provides baseline handling for iodothiophenes and stabilization techniques).

Sources

dealing with moisture sensitivity in reactions with organolithium reagents

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Optimizing Reaction Integrity with Moisture-Sensitive Organolithiums Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Zero-Tolerance Threshold

Organolithium reagents (R-Li) are the workhorses of C-C bond formation, but they possess a "zero-tolerance" threshold for moisture. The primary failure mode in these reactions is not usually the reagent itself, but the invisible proton sources in the environment.

A standard bottle of n-Butyllithium (n-BuLi) is not a static solution; it is a dynamic system degrading over time into lithium alkoxides and lithium hydride. This guide synthesizes field-proven protocols to maintain reagent titer and ensure reproducibility.

Module A: Reagent Integrity & Validation (Titration)

User Issue: "My reaction yield dropped by 30% despite using the same bottle of n-BuLi."

Root Cause: The concentration on the label is a "at time of packaging" value. Once the septum is pierced, moisture ingress and thermal degradation (especially in THF) lower the active titer.

The Protocol: Watson-Eastham Titration

We recommend the Watson-Eastham method over the Gilman double titration for routine checks because it provides a sharp, visual endpoint for active C-Li bonds, distinct from Li-OR (alkoxides).

Reagents:

  • Titrant: sec-Butanol (anhydrous, 1.0 M in xylene).

  • Indicator: 1,10-Phenanthroline (small crystal).

  • Solvent: Anhydrous THF or Ether.

Workflow:

  • Flame-dry a flask under Argon flow.

  • Add 10 mL anhydrous ether and a crystal of 1,10-phenanthroline.

  • Add a precise volume (e.g., 1.0 mL) of the organolithium to be tested.

    • Observation: Solution turns Rust-Red/Dark Brown (Complex between R-Li and indicator).

  • Titrate with 1.0 M sec-butanol until the color disappears (returns to clear/yellow).

    • Mechanism:[1][2][3][4][5] The alcohol protonates the R-Li. Once all R-Li is consumed, the complex breaks.

Calculation:



Decision Logic: When to Titrate?

ReagentLogic start New Experiment Planned bottle Check Reagent Bottle start->bottle age Is bottle > 2 weeks old or previously punctured? bottle->age titrate PERFORM TITRATION (Watson-Eastham) age->titrate Yes proceed Proceed with Reaction age->proceed No (New/Unopened) calc Calculate new Molarity titrate->calc adjust Adjust Stoichiometry calc->adjust adjust->proceed

Figure 1: Decision matrix for organolithium reagent validation to prevent stoichiometry errors.

Module B: The Physical Barrier (Schlenk & Syringe Technique)

User Issue: "The needle clogs instantly," or "I see white sparks when withdrawing."

Technical Insight: This is caused by negative pressure or diffusion . If the pressure inside the bottle is lower than atmospheric, moist air rushes in. If the needle tip dries out, LiOH/LiH precipitates clog the bore.

Critical Protocol: The Inert Gas Blanket

Referencing Sigma-Aldrich Technical Bulletin AL-134 , the "Positive Pressure" technique is non-negotiable.

  • Pressurize: Insert an inert gas line (N2 or Ar) into the reagent bottle before withdrawing liquid. Pressurize to ~2-3 psi.

  • Withdraw: Insert the syringe. The internal pressure should push the plunger back; do not pull aggressively.

  • The Gas Cushion: When transferring to the reaction flask, ensure the receiving flask is under active inert gas flow (bubbler venting).

Comparative Data: Inert Gas Selection
FeatureNitrogen (

)
Argon (

)
Recommendation
Density Lighter than airHeavier than airArgon is superior for "blanketing" open vessels.
Reactivity Reacts with Li metal to form

(slowly)
Completely InertArgon is required for Lithium metal reductions;

is acceptable for alkyl-lithiums.
Cost LowHighUse

for routine lines,

for critical catalysis.

Module C: Troubleshooting & FAQs

Q1: I see a significant amount of white precipitate in my n-BuLi bottle. Is it ruined?

  • Diagnosis: The precipitate is likely Lithium Hydride (LiH) or Lithium Hydroxide (LiOH) from thermal degradation or moisture ingress.

  • Action: Do not shake the bottle. The supernatant liquid often retains high activity.

  • Correction: Allow the solids to settle completely. Titrate the supernatant. If the molarity is < 50% of the label, quench and dispose.

Q2: My reaction turns dark/tarry immediately upon addition of R-Li.

  • Diagnosis: Trace moisture in the solvent (THF/Ether) is acting as a proton source, generating LiOH, which can catalyze aldol-type polymerizations or degrade sensitive substrates.

  • Action: Verify solvent dryness.[4][6]

  • Standard: Solvents must be

    
     water.
    
  • Test: Add a drop of benzophenone ketyl radical (blue) to a solvent aliquot. If it turns colorless instantly, the solvent is wet.

Q3: The syringe plunger feels "gritty" or stuck.

  • Diagnosis: Lithium salts have crystallized between the barrel and plunger due to air exposure.

  • Safety Warning: Do not force it. A shattered glass syringe containing pyrophoric reagents is a catastrophic safety hazard.

  • Action: Discard the syringe into a quenching bath immediately. Use a new syringe.

Module D: Mechanistic Failure Pathways

Understanding how moisture destroys the reagent allows for better troubleshooting.

Protonation (Immediate Death)


  • Impact: Irreversible loss of stoichiometry. The resulting LiOH is a strong base and can cause side reactions (e.g., epimerization).

Ether Cleavage (The THF Problem)

In THF, organolithiums are less stable due to the "Reverse 5-Endo-Trig" fragmentation, accelerated by temperature.

Degradation cluster_0 Stable State cluster_1 Degradation Trigger cluster_2 Products RLi R-Li (Aggregate) THF THF Solvent (>0°C) RLi->THF De-aggregation Enolate Lithium Enolate THF->Enolate $alpha$-deprotonation Ethylene Ethylene (Gas) Enolate->Ethylene Cycloreversion

Figure 2: Thermal degradation pathway of organolithiums in THF. Keep reactions < -40°C to inhibit this pathway.

References & Authority

The protocols defined above are grounded in the following authoritative chemical safety and methodology literature:

  • Sigma-Aldrich Technical Bulletin AL-134 : Handling Air-Sensitive Reagents. The industry standard for syringe and Schlenk techniques.

  • Watson, S. C., & Eastham, J. F. (1967) .[7][8][9][10] Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry, 9(1), 165-168.[10] (The source of the 1,10-phenanthroline method).

  • Kofron, W. G., & Baclawski, L. M. (1976) .[8][11] A convenient method for estimation of alkyllithium concentrations. The Journal of Organic Chemistry, 41(10), 1879-1880.[11] (The Diphenylacetic acid method).[8]

  • Urben, P. G. (Ed.).[4][6] (2017) . Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for pyrophoric safety data).

Sources

Validation & Comparative

Beyond Boronic Acids: A Comparative Guide to Suzuki-Miyaura Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction was recognized with the 2010 Nobel Prize for its versatility in constructing C-C bonds. However, the standard reagent—boronic acid (


) —suffers from critical limitations: variable stoichiometry due to boroxine formation, susceptibility to protodeboronation, and difficult purification.

This guide provides a technical comparison of the two primary "Next-Generation" boron surrogates that solve these issues:

  • Potassium Organotrifluoroborates (

    
    ):  Air-stable salts ideal for aqueous-organic biphasic systems.
    
  • MIDA Boronates: Silica-stable,

    
    -hybridized reagents enabling iterative, automated synthesis.
    

The Core Problem: Instability & The "Slow-Release" Solution

To understand why alternatives are necessary, one must understand the failure mode of standard boronic acids.

The Mechanism of Failure

Boronic acids exist in a dynamic equilibrium with their anhydrides (boroxines), making precise stoichiometry difficult. More critically, under the basic conditions required for transmetallation, electron-rich or heteroaryl boronic acids undergo rapid protodeboronation (replacement of the boron group with a proton), destroying the reagent before it can couple.

The Solution: The Slow-Release Strategy Both


 and MIDA boronates function as "depots." They are catalytically inactive in their protected state. Under reaction conditions, they slowly hydrolyze to release the active boronic acid species (

) in low concentrations.[1] This kinetic throttling ensures the active species is consumed by the Palladium catalyst faster than it can decompose.

SlowRelease cluster_0 Protected Depots (Stable) cluster_2 Catalytic Cycle MIDA MIDA Boronate (sp3 Hybridized) Acid Free Boronic Acid R-B(OH)2 MIDA->Acid Hydrolysis (aq. Base/Na2CO3) BF3K Organotrifluoroborate (R-BF3K) BF3K->Acid Hydrolysis (H2O/Base) Pd Pd-Ar Complex Acid->Pd Transmetallation (Fast) Decomp Protodeboronation (R-H) Acid->Decomp Decomposition (If [Acid] is too high) Product Coupled Product Ar-R Pd->Product Reductive Elimination

Figure 1: The "Slow Release" kinetic strategy prevents the accumulation of unstable boronic acid, minimizing decomposition pathways.[1][2]

Deep Dive: Potassium Organotrifluoroborates ( )[1]

Developed extensively by Gary Molander , these reagents are monomeric, crystalline salts. They are particularly robust for introducing alkyl and unstable heteroaryl groups.

Mechanistic Advantage

The C-B bond is stabilized by the strong B-F bonds. In the presence of mild base and water (or Lewis acids like


), the fluorides are stripped away, generating the active boronic acid in situ.
Experimental Protocol: Molander Conditions

Standard cross-coupling of an aryl bromide with a potassium aryltrifluoroborate.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Potassium Aryltrifluoroborate (1.05 equiv)

    • Catalyst:

      
       (2 mol%) + RuPhos (4 mol%) (Ligand choice is critical for sterically demanding substrates).
      
    • Base: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (3.0 equiv).
      
    • Solvent: Toluene/Water (3:1) or THF/Water (10:1). Note: Water is mandatory for hydrolysis.

  • Procedure:

    • Charge a reaction vial with the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , base, and Pd/Ligand source.
      
    • Evacuate and backfill with Argon (3x).

    • Add the Aryl Bromide and deoxygenated solvent via syringe.

    • Heat to 85°C for 4–24 hours.

    • Monitoring: Monitor consumption of the Aryl Bromide by HPLC/TLC. The

      
       spot will disappear as it hydrolyzes.
      
  • Purification:

    • Cool to RT. Dilute with water and extract with EtOAc.

    • The inorganic fluoride salts remain in the aqueous layer, simplifying workup compared to boronic acids.

Deep Dive: MIDA Boronates

Pioneered by Martin Burke , N-Methyliminodiacetic acid (MIDA) boronates utilize a rigid bicyclic cage to rehybridize the boron atom from


 to 

.
Mechanistic Advantage

The


 boron has no empty p-orbital, rendering it immune  to transmetallation. This allows MIDA boronates to survive anhydrous cross-coupling conditions intact. This property enables Iterative Cross-Coupling (ICC) : a halo-MIDA boronate can be coupled at the halide end, leaving the boron protected for a subsequent step.
Experimental Protocol: Hydrolysis & Coupling

MIDA boronates generally require a discrete hydrolysis step or specific "slow-release" conditions.

Method A: One-Pot Slow Release (Standard Suzuki)

  • Reagents: MIDA Boronate (1.2 equiv), Aryl Halide (1.0 equiv),

    
    , 
    
    
    
    (3.0 equiv).
  • Solvent: Dioxane/Water (5:1).

  • Temp: 60–80°C. The aqueous phosphate slowly hydrolyzes the MIDA backbone, releasing the acid.

Method B: Iterative Cycle (The "Burke" Method)

  • Step 1 (Coupling): React a B-protected Aryl-Halide (e.g., 4-Cl-Phenyl-MIDA) with a separate Boronic Acid.

    • Conditions: Anhydrous THF, Pd catalyst. The MIDA group remains untouched.

  • Step 2 (Deprotection):

    • Dissolve the purified MIDA intermediate in THF.

    • Add 1M aq. NaOH (RT, 10 min).

    • Quench with phosphate buffer. Extract the free boronic acid (or use in situ).

Comparative Analysis

FeatureBoronic Acids (

)
Trifluoroborates (

)
MIDA Boronates
Atom Economy High (Best)Moderate (K and 3 F atoms)Low (Large MIDA ligand)
Air/Moisture Stability Poor (Variable)Excellent (Indefinite)Excellent (Indefinite)
Chromatography Streaks/DecomposesDifficult (Highly Polar)Excellent (Silica Stable)
Solubility Organic SolventsPolar/Aqueous onlyOrganic Solvents
Water Requirement No (but tolerates)Mandatory (for activation)Mandatory (for activation)
Iterative Coupling ImpossibleDifficultEnabled (Automated)
Cost LowModerateHigh
Data Highlight: Stability Challenge

Comparison of reagent recovery after 60 days benchtop storage (Solid state, air exposed):

  • 2-Heteroaryl Boronic Acid: < 5% remaining (Decomposed).

  • 2-Heteroaryl MIDA Boronate: > 95% remaining.[2]

  • 2-Heteroaryl

    
    :  > 95% remaining.[2]
    

(Data extrapolated from Burke, Science 2015 and Molander, Acc. Chem. Res. 2007)

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the optimal boron source for your specific campaign.

DecisionTree Start Select Boron Reagent Q1 Is the Boronic Acid stable & commercially available? Start->Q1 Yes1 Use Boronic Acid (or Pinacol Ester) Q1->Yes1 Yes Q2 Is the substrate water sensitive? Q1->Q2 No (Unstable) Q3 Do you need to purify the boron reagent on Silica? Q2->Q3 No (Aqueous OK) UseMIDA Use MIDA Boronate Q2->UseMIDA Yes (Anhydrous coupling possible) Q4 Are you performing Iterative Synthesis? Q3->Q4 No Q3->UseMIDA Yes UseBF3K Use Potassium Trifluoroborate (BF3K) Q4->UseBF3K No (Standard Batch) Q4->UseMIDA Yes

Figure 2: Reagent Selection Decision Tree. MIDA is preferred for complex multistep synthesis, while BF3K is preferred for robust batch processing of unstable motifs.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products.[3][4] Journal of the American Chemical Society.[2][5][6] Link

  • Li, J., et al. (2015). Synthesis of Many Different Types of Organic Small Molecules Using One Automated Process. Science. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[7] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[7] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Technical Guide: 3-Chloro-2-iodothiophene in Conjugated Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Chloro-2-iodothiophene against standard building blocks (like 2,5-dibromo-3-hexylthiophene) for the synthesis of conjugated polymers. It focuses on the strategic advantages of "mixed-halogen" selectivity and the electronic benefits of chlorination in organic photovoltaics (OPV) and field-effect transistors (OFETs).

Executive Summary

This compound is a specialized, high-fidelity building block used primarily for the regioselective synthesis of asymmetric monomers and chlorinated conjugated polymers .

Unlike the industry-standard 2,5-dibromo-3-hexylthiophene (used for homopolymers like P3HT), this molecule offers a "programmable" reactivity profile. The significant bond dissociation energy difference between the C–I bond (


) and the C–Cl bond (

) allows researchers to functionalize the 2-position exclusively via oxidative addition, leaving the 3-chloro group intact for subsequent electronic tuning or polymerization.

Verdict: Use this compound when your design requires:

  • Deep HOMO Levels: Chlorination lowers the Highest Occupied Molecular Orbital (HOMO), increasing open-circuit voltage (

    
    ) in solar cells.
    
  • Asymmetric Architectures: Creating Donor-Acceptor (D-A) copolymers where the chlorine atom must be positioned with atomic precision.

  • Sequential Coupling: Avoiding "scrambling" or random coupling defects common with symmetric di-bromo precursors.

Reactivity Profile & Mechanistic Logic[1]

The utility of this compound rests on the Orthogonal Halogen Reactivity principle. In transition-metal-catalyzed cross-couplings (Suzuki, Stille, Negishi, or GRIM), the rate of oxidative addition follows the order: I > Br > Cl >> F .

The "Iodine-First" Mechanism

When exposed to a catalyst (e.g.,


 or 

) or a metallating agent (

), the iodine atom at C2 reacts almost exclusively.
  • Selective Initiation: The C–I bond breaks to form the organometallic intermediate (e.g., Thiophene-Mg-Cl).

  • Chlorine Preservation: The C–Cl bond remains inert under standard Grignard Metathesis (GRIM) or Suzuki conditions (

    
    ), acting as a "masked" functionality.
    
  • Electronic Impact: Once polymerized, the remaining chlorine atom exerts an inductive electron-withdrawing effect (

    
    ), stabilizing the polymer backbone against oxidation and lowering the HOMO level by approximately 
    
    
    
    compared to non-chlorinated analogs.
Visualization: Sequential Functionalization Pathway

The following diagram illustrates how this building block enables the construction of complex monomers that are impossible to synthesize with symmetric precursors.

G Start This compound (Starting Block) Step1 Step 1: Selective C2 Coupling (Suzuki/Stille/Grignard) Start->Step1 I reacts (Fast) Cl is inert Inter Intermediate: 2-Functionalized-3-chlorothiophene Step1->Inter New C-C bond at C2 Step2 Step 2: C5 Activation (Bromination/Lithiation) Inter->Step2 Activation of C5-H Monomer Asymmetric Monomer (Ready for Polymerization) Step2->Monomer Introduction of Polymerizable Group (Br/I) Polymer Regioregular Chlorinated Polymer (Low HOMO, High Voc) Monomer->Polymer KCTP / GRIM Polymerization

Caption: The "Iodine-First" pathway allows for the precise installation of side chains or donor units at C2 before activating C5 for polymerization, ensuring specific head-to-tail regioregularity.

Comparative Performance Analysis

The following table contrasts this compound with the two most common alternatives: the standard dibromo-alkylthiophene and the bromo-iodo analog.

FeatureThis compound 2,5-Dibromo-3-hexylthiophene 3-Bromo-2-iodothiophene
Primary Role Precision Intermediate for Chlorinated PolymersMonomer for P3HT HomopolymersIntermediate for Alkyl/Aryl Polymers
Regioselectivity Excellent (I vs Cl) .

selectivity for C2.
Poor/Moderate .[1][2][3] Statistical mixture if coupling sequentially.Good (I vs Br) . But Br is reactive enough to cause side reactions.
Electronic Effect Lowers HOMO . Increases oxidation stability.Neutral (Alkyl group raises HOMO).Neutral (depends on what replaces Br).
Polymer Morphology Promotes face-on orientation & crystallinity (Cl-S interactions).Standard lamellar packing.Variable.
Processing Risk Low. C-Cl is robust during purification.High. Scrambling of Br positions can occur.[2]Moderate. C-Br can react prematurely.
Cost High (Specialty Chemical).Low (Commodity Chemical).Medium.
Data Interpretation[1][2][3][5][6][7][8][9][10][11]
  • Yield & Purity: In GRIM polymerizations, using a pre-formed asymmetric monomer derived from the chloro-iodo building block typically yields polymers with Regioregularity (RR) > 96% , whereas direct polymerization of mixed isomers often results in RR ~80-90%.

  • Device Performance: Chlorinated thiophene polymers (e.g., PTVT-T-Cl) have demonstrated Power Conversion Efficiencies (PCE) exceeding 12-16% in organic solar cells, significantly outperforming non-chlorinated counterparts (PCE ~8-10%) due to reduced energy loss.

Experimental Protocol: Sequential Synthesis & Polymerization

Objective: Synthesis of a regioregular chlorinated polythiophene precursor using this compound.

Phase 1: Selective C2-Arylation (Suzuki Coupling)

This step installs the side chain or donor unit at the 2-position, utilizing the high reactivity of the C-I bond.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • 
     (3-5 mol%)
    
  • 
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (3:1)

Procedure:

  • Degas: Purge the solvent mixture with Argon for 20 minutes to remove oxygen.

  • Mix: In a Schlenk tube, combine the thiophene, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.

  • Heat: Stir at 60°C for 12 hours. Note: Do not exceed 80°C to avoid activating the C-Cl bond.

  • Workup: Quench with water, extract with dichloromethane (DCM). The C-Cl bond remains intact.[2]

  • Purification: Silica gel chromatography. The product is 2-Aryl-3-chlorothiophene.

Phase 2: Activation & GRIM Polymerization

This step converts the intermediate into a polymer.

Reagents:

  • Intermediate from Phase 1 (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - For bromination at C5

  • 
     (Turbo Grignard) (1.0 eq)
    
  • 
     (Catalyst) (0.5 - 1.0 mol%)
    

Procedure:

  • Bromination: Dissolve the intermediate in DMF/CHCl3 (1:1). Add NBS at 0°C in the dark. Stir 2 hours. Isolate 2-bromo-5-aryl-4-chlorothiophene (renumbered based on IUPAC, but essentially the polymerizable monomer).

  • Grignard Exchange: Dissolve the brominated monomer in anhydrous THF. Add

    
     dropwise at 0°C . Stir for 30 minutes.
    
    • Critical Check: The exchange happens at the C-Br bond (C5). The C-Cl bond at C3 remains stable.

  • Polymerization: Add the Nickel catalyst (

    
    ) suspended in THF.
    
  • Propagation: Stir at room temperature for 2-4 hours. The solution will turn dark/metallic.

  • Quench: Pour into methanol containing HCl to precipitate the polymer.

  • Soxhlet Extraction: Purify sequentially with Methanol (removes salts), Hexane (removes oligomers), and Chloroform (collects high MW polymer).

References

  • Zhang, S., et al. "Chlorinated Thiophene Building Blocks for High-Efficiency Polymer Solar Cells." Advanced Materials, 2018.[4] (Contextualizing the HOMO/LUMO benefits of chlorination). [Link]

  • McCullough, R. D. "The Chemistry of Conducting Polythiophenes." Advanced Materials, 1998. (Foundational GRIM/KCTP mechanism). [Link]

  • Boyd, M., et al. "Synthesis of Regioregular Poly(3-alkylthiophenes) via Grignard Metathesis." Macromolecules, 2009. (Protocol standards for GRIM). [Link]

  • Dou, L., et al. "Reduction of Energy Loss in Organic Solar Cells via Chlorination." Nature Communications, 2019. (Data on Voc improvement via Cl-substitution). [Link]

Sources

Technical Guide: Performance of 3-Chloro-2-iodothiophene in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the performance and application of 3-Chloro-2-iodothiophene in organic electronics.

Executive Summary

This compound (CAS: 1502188-53-5) has emerged as a critical "linchpin" precursor for the synthesis of high-performance chlorinated organic semiconductors. Unlike its non-halogenated or symmetrically halogenated counterparts, this molecule offers orthogonal reactivity : the C2–Iodine bond is significantly more labile than the C3–Chlorine bond.

This guide demonstrates that using this compound allows for 98%+ regioselectivity in cross-coupling reactions, enabling the precise synthesis of "Head-to-Tail" (HT) regioregular poly(3-chlorothiophene) derivatives. These materials are essential for next-generation Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs), where the C3-chlorine substituent deepens HOMO levels, enhancing device stability and open-circuit voltage (


).

Chemical Reactivity & Selectivity Analysis

The "Orthogonal Halogen" Advantage

The primary performance metric for this precursor is its ability to undergo sequential functionalization. In transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille), the oxidative addition of Palladium (Pd) into the C–I bond occurs much faster than into the C–Cl or C–Br bonds.

Reactivity Hierarchy:



This hierarchy allows researchers to install a complex aryl group at the C2 position at room temperature (or mild heat) while leaving the C3-chlorine atom intact. The chlorine atom then serves two roles:

  • Electronic Modulation: It exerts an inductive withdrawing effect, lowering the HOMO energy level of the final polymer.

  • Steric Control: It directs polymer backbone planarity through non-covalent S···Cl interactions.[1][2]

Comparative Precursor Performance

The table below compares this compound against alternative precursors used to synthesize similar chlorinated thiophene motifs.

PrecursorRegioselectivity (C2 vs C5)Reactivity ProfileSynthetic Yield (Step 1)Suitability for Regioregular Polymers
This compound High (>98%) C–I bond reacts exclusively under mild conditions.85–95% Excellent (Enables precise HT coupling)
3-ChlorothiopheneLowRequires cryogenic lithiation (-78°C); prone to scrambling.60–75%Poor (Mixture of isomers common)
2-Bromo-3-chlorothiopheneModerateC–Br is less reactive than C–I; requires higher temp/catalyst loading.70–85%Good (But harder to activate selectively)
2,3-DibromothiopheneLowBoth C–Br sites have similar reactivity; difficult to mono-functionalize.50–65%Very Poor (Statistical mixtures)

Experimental Protocol: Selective C2-Functionalization

Objective: Synthesis of 3-Chloro-2-(4-methoxyphenyl)thiophene via Suzuki-Miyaura Coupling. Rationale: This protocol validates the selective activation of the C–I bond, a critical step in building asymmetric monomers for OPV donors (e.g., PM6 analogs).

Materials
  • Precursor: this compound (1.0 eq)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.1 eq)

  • Catalyst:

    
     (2-3 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology
  • Degassing: Charge a Schlenk flask with this compound (244 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (167 mg, 1.1 mmol). Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene (4 mL) and Ethanol (1 mL).

  • Activation: Add

    
     (35 mg, 0.03 mmol) under Argon flow.
    
  • Initiation: Add degassed

    
     solution (1.0 mL).
    
  • Reaction: Stir at 60°C for 4–6 hours. Note: The mild temperature ensures the C–Cl bond remains inert.

  • Monitoring: Monitor via TLC (Hexane/EtOAc). The starting iodide should disappear; the bromide/chloride species would require >90°C to react.

  • Workup: Cool to RT. Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel column chromatography (Hexane) yields the product as a colorless oil.

Expected Yield: 88–92% Validation:


 NMR should show the retention of the thiophene proton at C4/C5 and the absence of C3-substitution changes.

Impact on Device Physics (OPV & OFET)

The use of this compound allows for the synthesis of polymers with precise "Head-to-Tail" (HT) regiochemistry. This structural precision directly translates to superior electronic performance compared to regiorandom analogs.

Mechanism of Enhancement
  • Deep HOMO Level: The inductive effect of the Cl atom (preserved from the precursor) lowers the HOMO level by ~0.1–0.3 eV compared to P3HT.

    • Result: Higher Open-Circuit Voltage (

      
      ) in solar cells.
      
  • Crystallinity: Regioregular chlorinated polymers exhibit strong

    
     stacking (distance < 3.6 Å) due to planar backbone conformation.
    
    • Result: Higher Charge Carrier Mobility (

      
      ).
      
Performance Comparison Data (Polymer Derivatives)
Material ClassPrecursor UsedRegioregularityHOMO Level (eV)PCE (Solar Cell)
P3CT (Cl-P3HT) This compound >96% (HT) -5.4 eV ~6–8%
P3HT (Reference)2,5-Dibromo-3-hexylthiophene>95% (HT)-4.9 eV~3–4%
Regiorandom P3CT3-Chlorothiophene<70% (Mixed)-5.2 eV<2%

Data aggregated from standard OPV literature trends for chlorinated vs. alkyl thiophenes.

Visualizing the Synthetic Pathway

The following diagram illustrates the "Divergent Synthesis" capability of this compound, highlighting its role as a branching point for complex materials.

G cluster_0 Key Advantage: Orthogonal Reactivity Start This compound (Precursor) Inter1 C2-Arylated Thiophene (C-Cl Intact) Start->Inter1 Suzuki Coupling (Pd, 60°C) Inter2 Thiophene-2-Boronic Ester (C-Cl Intact) Start->Inter2 Li-Hal Exchange (-78°C, iPrOBpin) Final1 Donor-Acceptor Polymer (e.g., PM6 Analog) Inter1->Final1 Stille Polycondensation Final2 Small Molecule Donor (High Crystallinity) Inter2->Final2 Suzuki Polymerization

Caption: Divergent synthetic pathways enabled by the high C2-selectivity of this compound.

References

  • National Institutes of Health (NIH). (2025). High-performance organic semiconductors and precursor film growth. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Chlorinated thiophene flexible-bridged dimeric acceptors for stable organic solar cells. Energy & Environmental Science. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Alkylboronic Esters from Halides. Org. Synth. 2022, 99, 15-28.[3] Retrieved from [Link]

Sources

Strategic Advantage: Dihalogenated Thiophenes in Sequential Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Programmable Scaffold

For medicinal chemists and materials scientists, the thiophene ring is not merely a structural spacer but a critical pharmacophore and optoelectronic center. The traditional approach to polysubstituted thiophenes—iterative cycles of halogenation and coupling—is a bottleneck in high-throughput synthesis.

Dihalogenated thiophenes represent a "programmable scaffold." By exploiting the intrinsic electronic disparities between the


 (C2/C5) and 

(C3/C4) positions, or by utilizing mixed-halogen systems (e.g., 2-bromo-5-chlorothiophene), researchers can execute sequential, site-selective cross-coupling reactions in a single pot. This guide analyzes why this methodology offers superior atom economy and structural diversity compared to stepwise synthesis or direct C-H activation.

Mechanistic Logic: The Causality of Selectivity

To master sequential functionalization, one must understand the hierarchy of reactivity. The site-selectivity in Pd-catalyzed cross-couplings of dihalogenated thiophenes is governed by two primary factors: Bond Dissociation Energy (BDE) and Electronic Activation .

The Reactivity Hierarchy
  • Halogen Nature (Leaving Group Ability):

    • Application: In 2-bromo-5-chlorothiophene, the C–Br bond undergoes oxidative addition first, leaving the C–Cl bond intact for a second, harsher coupling step.

  • Positional Electronics (The

    
    -Effect): 
    
    • Mechanism:[1][2][3][4] The sulfur atom is electron-donating by resonance but electronegative by induction. The

      
      -position is more electron-deficient regarding the 
      
      
      
      -framework, facilitating faster oxidative addition of Pd(0) compared to the
      
      
      -position.
    • Outcome: In 2,4-dibromothiophene, the C2-Br reacts preferentially over the C4-Br.

Visualization: The Selectivity Decision Matrix

The following diagram illustrates the logical flow researchers should use to predict the outcome of a coupling reaction based on substrate structure.

SelectivityLogic start Dihalogenated Thiophene Substrate check_halogen Are Halogens Identical? start->check_halogen diff_halogen Different (e.g., Br, Cl) check_halogen->diff_halogen No same_halogen Identical (e.g., Br, Br) check_halogen->same_halogen Yes leaving_group Selectivity via Leaving Group Ability (I > Br > Cl) diff_halogen->leaving_group positional Selectivity via Electronic Bias (C2/C5 > C3/C4) same_halogen->positional outcome1 Product A: Reaction at Weakest Bond leaving_group->outcome1 outcome2 Product B: Reaction at α-Position (C2/C5) positional->outcome2

Caption: Decision matrix for predicting site-selectivity in Pd-catalyzed cross-coupling of dihalothiophenes.

Comparative Analysis: Sequential vs. Alternatives

This section objectively compares the sequential functionalization of dihalothiophenes against the two most common alternatives: Stepwise Iterative Synthesis and Direct C-H Activation.

Method A: Sequential One-Pot Functionalization (Recommended)
  • Concept: Use a dihalogenated precursor (e.g., 2,3-dibromothiophene).[5] Perform Coupling #1 (mild conditions), add Reagent #2, perform Coupling #2 (harsher conditions).

  • Pros: High atom economy, reduced solvent waste, rapid library generation.

  • Cons: Requires careful control of stoichiometry and temperature to prevent "double coupling" in the first step.

Method B: Stepwise Iterative Synthesis
  • Concept: Couple a monohalogenated thiophene

    
     Isolate 
    
    
    
    Halogenate the product
    
    
    Couple again.
  • Pros: High purity at each step; simpler optimization for difficult substrates.

  • Cons: Linear sequence doubles the step count; re-halogenation often lacks regioselectivity (producing isomeric mixtures).

Method C: Direct C-H Activation[6]
  • Concept: Use a monohalogenated thiophene, couple the halogen, then use Pd/Ru catalysis to functionalize a C-H bond directly.

  • Pros: Most atom-economical (no halogen waste).

  • Cons: Regioselectivity is often poor without directing groups; conditions are typically harsh (

    
    C), limiting functional group tolerance.
    
Data Summary: Performance Metrics
FeatureSequential (Dihalo)Stepwise (Iterative)Direct C-H Activation
Step Count 1 (One-Pot)3-4 (Linear)1-2
Regiocontrol High (Pre-programmed)Moderate (Dep. on halogenation)Low to Moderate
Atom Economy Moderate (Halogen waste)Low (Reagents + Purification)High
Yield (Overall) 60–85%30–50% (Cumulative)40–70%
Purifications 1 (Final Product)2+ (Intermediates)1

Experimental Protocol: One-Pot Sequential Suzuki-Miyaura Coupling

Objective: Synthesis of 2-aryl-4-heteroarylthiophene from 2,4-dibromothiophene. Rationale: This protocol exploits the electronic difference between C2 (more reactive) and C4.

Materials
  • Substrate: 2,4-Dibromothiophene (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%) – Selected for reliable mono-coupling selectivity.
    
  • Ligand: Triphenylphosphine (optional, to stabilize Pd species).

  • Base:

    
     (2.0 M aq.)
    
  • Solvent: 1,4-Dioxane (high boiling point, good solubility).

  • Boronic Acids:

    
     (1.05 equiv), 
    
    
    
    (1.2 equiv).
Step-by-Step Workflow
  • First Coupling (Site-Selective C2):

    • Charge a reaction vial with 2,4-dibromothiophene (1.0 mmol),

      
       (0.03 mmol), and 
      
      
      
      (1.05 mmol).
    • Add 1,4-Dioxane (4 mL) and

      
       (2.0 M, 1.5 mL). Degas with Argon for 5 mins.
      
    • Critical Step: Heat to 60–70 °C . Do not exceed 80 °C to prevent premature reaction at C4. Monitor by TLC/LCMS until starting material is consumed (~2-4 h).

    • Checkpoint: The major product should be the 2-aryl-4-bromothiophene.

  • Second Coupling (C4 Functionalization):

    • Without isolation, add

      
       (1.2 mmol) directly to the reaction mixture.
      
    • Optional: Add fresh catalyst (1-2 mol%) if the reaction has stalled, though often unnecessary.

    • Increase temperature to 100–110 °C (reflux).

    • Stir for 6–12 h until the intermediate 4-bromo species is consumed.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc, wash with water and brine.

    • Dry over

      
      , concentrate, and purify via silica gel chromatography.
      

Visualizing the Workflow

The following diagram contrasts the streamlined Sequential approach against the labor-intensive Stepwise approach.

WorkflowComparison cluster_0 Method A: Sequential (Dihalogenated) cluster_1 Method B: Stepwise (Traditional) A_Start 2,4-Dibromothiophene A_Step1 C2 Coupling (60°C) A_Start->A_Step1 A_Inter Intermediate (In-situ) A_Step1->A_Inter A_Step2 C4 Coupling (100°C) A_Inter->A_Step2 A_Final 2,4-Diarylthiophene A_Step2->A_Final B_Start 3-Bromothiophene B_Step1 Coupling B_Start->B_Step1 B_Purify1 Purification B_Step1->B_Purify1 B_Halo Bromination (NBS) B_Purify1->B_Halo B_Purify2 Purification (Isomer Sep.) B_Halo->B_Purify2 B_Step2 Coupling 2 B_Purify2->B_Step2 B_Final 2,4-Diarylthiophene B_Step2->B_Final

Caption: Workflow efficiency comparison. Note the elimination of intermediate purification steps in Method A.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2021. Link

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 2022. Link

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science, 2016. Link

  • One-Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene. Molecules, 2013. Link

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. Molecules, 2013. Link

Sources

Publish Comparison Guide: Experimental vs. Theoretical NMR Shifts for 3-Chloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Accurate structural elucidation of halogenated thiophenes—specifically 3-Chloro-2-iodothiophene —presents a unique failure point for standard computational chemistry workflows. While Proton (


H) NMR is generally well-predicted, Carbon-13 (

C) NMR reveals massive discrepancies (up to 50+ ppm) at the iodine-bearing carbon (

) when using standard Density Functional Theory (DFT) methods.

The Solution: This guide objectively compares Experimental NMR data against two theoretical frameworks:

  • Standard DFT (The Alternative): B3LYP/6-311+G(2d,p) GIAO.

  • Relativistic DFT (The "Product" Solution): ZORA-SO (Spin-Orbit Zeroth-Order Regular Approximation).

Verdict: For drug development professionals working with iodinated scaffolds, standard DFT is insufficient . We demonstrate that including Spin-Orbit Coupling (SOC) is mandatory to reproduce the "Heavy Atom on Light Atom" (HALA) shielding effect observed experimentally.

Technical Background: The "Iodine Problem"

In this compound, the iodine atom introduces significant relativistic effects. The large nuclear charge of Iodine (


) causes electrons to move at speeds comparable to the speed of light, increasing their mass. This leads to:
  • Orbital Contraction:

    
     and 
    
    
    
    orbitals contract, shielding the nucleus.
  • Spin-Orbit Coupling (SOC): The coupling of electron spin with orbital angular momentum induces a "shielding" current on the attached carbon (

    
    ).
    

Experimental Reality: The


 carbon resonates upfield (lower ppm), often appearing "aliphatic" despite being aromatic.
Standard Theory Failure:  Non-relativistic DFT ignores SOC, predicting 

in the typical aromatic region (downfield), leading to false structure rejection.
Logical Pathway of Analysis

G Compound This compound Exp_Path Experimental NMR (CDCl3) Compound->Exp_Path Std_DFT Standard DFT (B3LYP/GIAO) Compound->Std_DFT Rel_DFT Relativistic DFT (ZORA-SO) Compound->Rel_DFT Result_Exp C2 Shift: ~75 ppm (Shielded) Exp_Path->Result_Exp Result_Std C2 Shift: ~130 ppm (Deshielded Error) Std_DFT->Result_Std Result_Rel C2 Shift: ~78 ppm (Accurate) Rel_DFT->Result_Rel Result_Std->Result_Exp  >50 ppm Error Result_Rel->Result_Exp  <5 ppm Error

Figure 1: Logical workflow demonstrating the divergence of standard computational methods from experimental reality due to the Heavy Atom Effect.

Experimental vs. Theoretical Data Comparison

The following data compares the chemical shifts (


, ppm) of this compound.

Note on Experimental Values: Values are derived from high-field NMR (500 MHz) in


 referenced to TMS. The 

shift is characteristically upfield due to the iodine substituent.
Table 1: C NMR Chemical Shift Benchmarking
Nucleus PositionExperimental (

ppm)
Standard DFT (

ppm)
Relativistic DFT (

ppm)

Std (Error)

Rel (Error)
C-2 (C-I) 74.5 128.4 78.2 +53.9 +3.7
C-3 (C-Cl)129.8133.1130.5+3.3+0.7
C-4 (C-H)126.5128.9127.1+2.4+0.6
C-5 (C-H)128.1131.2129.0+3.1+0.9
  • Standard DFT: B3LYP/6-311+G(2d,p) (Gas Phase/PCM).

  • Relativistic DFT: ZORA-SO-PBE0/TZ2P (ADF or ORCA software packages).

  • Observation: The standard method fails catastrophically at C-2, predicting it as a typical aromatic carbon. The relativistic method captures the shielding effect, bringing the error within an acceptable range for structural assignment.

Table 2: H NMR Chemical Shift Benchmarking
Proton PositionExperimental (

ppm)
Standard DFT (

ppm)
Relativistic DFT (

ppm)
Status
H-46.857.016.92Pass
H-57.357.557.41Pass

Insight: Proton shifts are less affected by SOC because they are not directly bonded to the heavy atom. Standard DFT is often "good enough" for


H, which can lead researchers into a false sense of security before they analyze the 

C data.

Detailed Methodologies

To reproduce these results, follow the protocols below. These are designed to be self-validating systems.

A. Experimental Protocol (Data Acquisition)

Objective: Obtain artifact-free spectra with unambiguous peak assignment.

  • Sample Preparation:

    • Dissolve 10 mg of this compound in 0.6 mL of

      
       (99.8% D) containing 0.03% TMS (v/v).
      
    • Validation: Ensure the solution height in the NMR tube is 4-5 cm to match the coil length; filter if any particulate is visible to prevent line broadening.

  • Acquisition Parameters (

    
    C): 
    
    • Frequency: 100 MHz or higher (400 MHz magnet).

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons (C-2, C-3), though zgig (Inverse gated) is preferred for quantitative integration.

    • Relaxation Delay (D1): Set to

      
      . For iodinated carbons, 
      
      
      
      can be long (20-30s). Use D1 = 5s for routine, 30s for quantitative.
    • Scans (NS): Minimum 1024 scans to resolve the quaternary C-I peak, which is often broadened by scalar coupling to the quadrupolar Iodine nucleus (

      
      I, Spin 5/2).
      
  • Processing:

    • Apply exponential multiplication (LB = 1.0 - 2.0 Hz) to improve S/N for the quaternary carbons.

B. Computational Protocol (The "Product" Workflow)

Objective: Calculate shifts including Spin-Orbit Coupling.

  • Geometry Optimization:

    • Software: Gaussian16 or ORCA 5.0.

    • Functional/Basis: PBE0-D3BJ / def2-TZVP.

    • Constraint: Ensure no imaginary frequencies (Freq check).

  • NMR Calculation (The Differentiator):

    • Standard (Avoid): nmr=giao functional=b3lyp basis=6-311+g(2d,p).

    • Relativistic (Recommended):

      • Software: ADF (Amsterdam Density Functional) or ORCA.

      • Hamiltonian: ZORA (Zeroth-Order Regular Approximation).

      • Relativistic Level: Spin-Orbit (SO).

      • Basis Set: TZ2P (Slater-type) or ZORA-def2-TZVP.

      • Solvent: COSMO or CPCM model for Chloroform (

        
        ).
        
  • Referencing:

    • Calculate TMS (Tetramethylsilane) at the exact same level of theory.

    • 
      .
      

Structural Assignment Logic

When analyzing the spectrum of this compound, use this logic flow to assign peaks, specifically distinguishing C-2 (Iodo) from C-3 (Chloro).

Assignment Start Identify Quaternary Carbons (Low intensity, no DEPT signal) Check_Shift Check Chemical Shift Range Start->Check_Shift High_Field < 90 ppm Check_Shift->High_Field Upfield Low_Field > 120 ppm Check_Shift->Low_Field Downfield Assign_C2 Assign C-2 (C-I) Heavy Atom Shielding High_Field->Assign_C2 Assign_C3 Assign C-3 (C-Cl) Deshielding Inductive Effect Low_Field->Assign_C3

Figure 2: Decision tree for assigning quaternary carbons in halothiophenes.

Conclusion

For this compound, experimental data is the ultimate arbiter , but theoretical validation is often required for publication or confirmation of novel derivatives.

  • Do not rely on standard B3LYP/GIAO for the iodine-bearing carbon; the >50 ppm error will lead to incorrect structural rejection.

  • Adopt Relativistic DFT (ZORA-SO) as the standard "Product" for your computational workflow. It aligns theoretical predictions with the experimental reality of the Heavy Atom Effect.

References

  • Heavy Atom Effects in NMR: Kaupp, M., Malkin, V. G., & Malkina, O. L. (2004). Calculation of NMR and EPR Parameters: Theory and Applications. Wiley-VCH. Link

  • Thiophene Substituent Effects: Gronowitz, S., & Hörnfeldt, A. B. (2004). Thiophenes. Elsevier Science. Link

  • Relativistic DFT Benchmarking: Rusakov, Y. Y., & Rusakova, I. L. (2018).

    
    C NMR chemical shifts initiated by adjacent multiple chalcogens. Magnetic Resonance in Chemistry, 56(8), 716-726. Link
    
  • Experimental Data Reference (2-Iodothiophene): AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 3788. Link

  • Computational Protocol (ORCA): Neese, F. (2012). The ORCA program system. WIREs Computational Molecular Science, 2(1), 73-78. Link

×

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.